4-(Piperidin-3-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOFYDJUDASPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647992 | |
| Record name | 4-(Piperidin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19733-56-3 | |
| Record name | 4-(3-Piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19733-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperidin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of PARP Inhibition: A Technical Guide to 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidin-3-yl)aniline, a key building block in modern medicinal chemistry, has garnered significant attention for its pivotal role in the synthesis of targeted cancer therapies. This technical guide provides an in-depth overview of its chemical properties, synthesis, and critical application as a precursor to the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties and Supplier Information
This compound is a bifunctional molecule incorporating both a piperidine and an aniline moiety, making it a versatile scaffold for chemical elaboration.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 19733-56-3 | |
| Molecular Formula | C₁₁H₁₆N₂ | [2] |
| Molecular Weight | 176.26 g/mol | [2][3] |
| Boiling Point (Predicted) | 331.9±35.0 °C | [4] |
| Density (Predicted) | 1.043±0.06 g/cm³ | [4] |
| Appearance | Typically a white crystalline solid | [2] |
A list of exemplary suppliers for research and development purposes is provided below.
| Supplier | Purity |
| AChemBlock | 97% |
| Benchchem | Research Grade |
| Smolecule | Research Grade |
| Ottokemi | 95% |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. Two prominent methods are detailed below, offering alternatives with and without the use of precious metal catalysts.
Method 1: Reduction via Quaternary Ammonium Salt Intermediate (Precious Metal-Free)
This method involves a two-step process starting from 3-(4-nitrophenyl)pyridine, avoiding the use of costly precious metal catalysts.[5][6]
Experimental Protocol:
Step 1: Formation of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt
-
To a reaction vessel containing 100 mL of acetonitrile, add 20g (100 mmol) of 3-(4-nitrophenyl)pyridine and 1.3g (20 mmol) of zinc powder.[6]
-
Heat the mixture to 65°C and add 13.3g (110 mmol) of 3-bromopropene.[6]
-
Maintain the reaction at 65°C for 2 hours.[6]
-
After the reaction is complete, filter the mixture and wash the filter cake three times with acetonitrile.[6]
-
Combine the filtrate and washings, and concentrate under reduced pressure.[6]
-
Recrystallize the crude product from petroleum ether and dry under vacuum to yield N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.[6]
Step 2: Reduction to this compound
-
The N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt is mixed with zinc chloride.
-
Sodium borohydride is then added to facilitate the reduction of both the nitro group and the pyridine ring to yield this compound.[5][6]
Caption: Synthesis of this compound via a quaternary ammonium salt.
Method 2: Catalytic Hydrogenation
This alternative synthesis route utilizes a palladium on carbon (Pd/C) catalyst for the reduction step.[7]
Experimental Protocol:
Step 1: Formation of halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium
-
Dissolve 3-(4-nitrophenyl)pyridine in an organic solvent.
-
Add benzyl halide and heat the mixture to 40-80°C for 2-8 hours to obtain the halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salt.[7]
Step 2: Catalytic Hydrogenation
-
Dissolve 3.17g of the pyridinium salt in 20mL of acetic acid.[7]
-
Add 0.2g of 5% Pd/C catalyst.[7]
-
Purge the reaction vessel with nitrogen and then with hydrogen (5 times).[7]
-
Pressurize the vessel with hydrogen gas to 2 bar and slowly warm to 37°C.[7]
-
Maintain the reaction under these conditions for over 12 hours.[7]
-
After the reaction, filter to recover the catalyst.[7]
-
Evaporate the solvent from the filtrate under reduced pressure.[7]
-
Add 20mL of water to the residue and adjust the pH to 14 with sodium hydroxide solution.[7]
-
Extract the product with ethyl acetate (3 x 20mL).[7]
-
Combine the organic phases and concentrate under reduced pressure to obtain this compound as a faint yellow solid.[7]
Application in the Synthesis of Niraparib
This compound is a crucial intermediate in the multi-step synthesis of Niraparib, an orally active PARP inhibitor.[1] The synthesis involves the protection of the piperidine nitrogen, followed by coupling with an indazole derivative, and subsequent deprotection and amidation steps.
Caption: General workflow for the synthesis of Niraparib.
A detailed experimental protocol for the initial Boc protection step is provided below.
Experimental Protocol: Boc Protection of this compound
-
In a reactor, prepare a mixture of 2.0 g of this compound in 10 mL of methanol and 5 mL of water.[8]
-
Cool the mixture to 0-5°C.[8]
-
Slowly add 1.81 g of NaOH and 2.59 g of Boc anhydride to the reaction mixture with stirring.[8]
-
Stir the reaction mass at 5-10°C and then allow it to warm to 20°C.[8]
-
Monitor the reaction completion using HPLC/TLC.[8]
Biological Significance: The PARP Signaling Pathway
The therapeutic efficacy of Niraparib, derived from this compound, is rooted in its inhibition of Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2.[9][10] These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][11]
In healthy cells, PARP1 detects SSBs and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[9] However, in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[11] During DNA replication, these SSBs are converted into double-strand breaks (DSBs).[9] The inability of HR-deficient cancer cells to repair these DSBs results in chromosomal instability and ultimately, cell death, a concept known as synthetic lethality.[11]
Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality.
Conclusion
This compound stands as a testament to the importance of versatile chemical intermediates in the development of life-saving therapeutics. Its efficient synthesis and central role in the construction of the PARP inhibitor Niraparib underscore its significance in the field of oncology. This guide has provided a comprehensive overview of its properties, synthesis, and the biological rationale for its use, offering a valuable resource for the scientific community dedicated to advancing cancer treatment.
References
- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. Buy this compound | 19733-56-3 [smolecule.com]
- 3. This compound 97% | CAS: 19733-56-3 | AChemBlock [achemblock.com]
- 4. (R)-4-(piperidin-3-yl)aniline CAS#: 1334823-70-9 [m.chemicalbook.com]
- 5. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 6. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 8. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 9. portlandpress.com [portlandpress.com]
- 10. The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Piperidin-3-yl)aniline: Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 4-(Piperidin-3-yl)aniline. This compound is a critical intermediate in medicinal chemistry, most notably in the synthesis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1]
Chemical Identity and Physicochemical Properties
This compound, a molecule incorporating both a piperidine and an aniline moiety, is a versatile building block in synthetic organic chemistry.[1] Its structure presents a chiral center at the C3 position of the piperidine ring, meaning it can exist as (R)- and (S)-enantiomers. The (S)-enantiomer is specifically utilized in the synthesis of Niraparib to ensure stereospecific binding to the target enzyme.[1]
While extensive experimental spectroscopic data is not widely published in publicly accessible literature, the fundamental properties have been established. The information available is summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 19733-56-3 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol [1] |
| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)N |
| InChI Key | COUOFYDJUDASPJ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound Enantiomers
| Property | Predicted Value |
| Boiling Point | 331.9 ± 35.0 °C[2][3] |
| Density | 1.043 ± 0.06 g/cm³[2] |
Note: The values presented are computationally predicted for the individual enantiomers and may differ from experimental values of the racemic mixture.
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions.
-
Aromatic Region (approx. δ 6.5-7.5 ppm): The protons on the aniline ring will appear in this downfield region. Due to the substitution pattern, they would likely present as two sets of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.
-
Aliphatic Region (approx. δ 1.5-3.5 ppm): The protons on the piperidine ring would appear in this more upfield region. The spectrum would be complex due to overlapping signals and diastereotopic protons. The methine proton at the C3 position (adjacent to the aniline ring) would likely appear as a multiplet. Protons on the nitrogen-bearing carbon (C2 and C6) would be expected further downfield in this region compared to the protons at C4 and C5.
-
Amine Protons (NH and NH₂): The signals for the primary aniline amine (NH₂) and the secondary piperidine amine (NH) would be broad and their chemical shifts would be highly dependent on solvent and concentration. They are typically observed in a wide range from δ 2.0-5.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum would provide key information on the carbon framework.
-
Aromatic Carbons (approx. δ 110-150 ppm): Four signals are expected for the aniline ring carbons. The carbon atom attached to the amino group (C4) and the carbon atom attached to the piperidine ring (C1) would be the most deshielded and shielded, respectively, within this group.
-
Aliphatic Carbons (approx. δ 25-55 ppm): Five signals are expected for the piperidine ring carbons. The C3 carbon, being attached to the aromatic ring, would appear around δ 40-50 ppm. The carbons adjacent to the nitrogen (C2 and C6) would be expected around δ 45-55 ppm, while the remaining carbons (C4 and C5) would be more upfield.
-
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at an m/z of approximately 177.27. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns in MS/MS would likely involve cleavage of the C-C bond between the two rings and fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
N-H Stretching: A pair of sharp to medium bands around 3350-3450 cm⁻¹ would indicate the primary aniline amine (-NH₂). A single, broader band around 3300-3350 cm⁻¹ would correspond to the secondary amine (-NH) in the piperidine ring.
-
C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹.
-
N-H Bending: Aniline N-H scissoring vibrations typically appear in the 1590-1650 cm⁻¹ region.
-
C=C Stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been developed, often starting from 3-(4-nitrophenyl)pyridine. A common and effective method avoids the use of precious metal catalysts and involves a two-step process: quaternization followed by a simultaneous reduction of the nitro group and the pyridine ring.
Experimental Protocol: Synthesis via Reductive Cyclization
This protocol is based on methodologies described in the patent literature.
Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridinium salt
-
To a reaction vessel containing acetonitrile (100 ml), add 3-(4-nitrophenyl)pyridine (20 g, 100 mmol) and zinc powder (1.3 g, 20 mmol).
-
Heat the mixture to 65 °C.
-
Add 3-bromopropene (13.3 g, 110 mmol) to the reaction mixture.
-
Maintain the reaction at 65 °C for 2 hours, monitoring for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and filter to remove insoluble materials.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Recrystallize the resulting crude solid from petroleum ether and dry under vacuum to yield N-allyl-3-(4-nitrophenyl)pyridinium salt.
Step 2: Reduction to this compound
-
Prepare a solution of the N-allyl-3-(4-nitrophenyl)pyridinium salt (e.g., 10 g) in a suitable solvent such as methanol or ethanol.
-
Add zinc chloride to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise, controlling the temperature to maintain it below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
References
A Technical Guide to the Spectroscopic Analysis of 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Piperidin-3-yl)aniline, a key building block in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data and general methodologies based on established principles of spectroscopic analysis for similar chemical structures.
Data Presentation
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | d | 2H | Ar-H (ortho to -NH₂) |
| ~ 6.6 - 6.8 | d | 2H | Ar-H (meta to -NH₂) |
| ~ 3.4 - 3.6 | br s | 2H | -NH₂ |
| ~ 3.0 - 3.2 | m | 1H | Piperidine C3-H |
| ~ 2.8 - 3.0 | m | 2H | Piperidine C2-H, C6-H (axial) |
| ~ 2.5 - 2.7 | m | 2H | Piperidine C2-H, C6-H (equatorial) |
| ~ 1.8 - 2.0 | m | 1H | -NH (Piperidine) |
| ~ 1.6 - 1.8 | m | 2H | Piperidine C4-H, C5-H (axial) |
| ~ 1.4 - 1.6 | m | 2H | Piperidine C4-H, C5-H (equatorial) |
Note: Predicted shifts are based on typical values for aromatic amines and substituted piperidines. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 148 | Ar-C (-NH₂) |
| ~ 130 - 135 | Ar-C (C-Piperidinyl) |
| ~ 128 - 130 | Ar-CH (ortho to -NH₂) |
| ~ 114 - 116 | Ar-CH (meta to -NH₂) |
| ~ 45 - 50 | Piperidine C2, C6 |
| ~ 40 - 45 | Piperidine C3 |
| ~ 30 - 35 | Piperidine C5 |
| ~ 25 - 30 | Piperidine C4 |
Note: These are predicted values. A predicted spectrum for a similar compound shows peaks around these regions[1].
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3300 - 3100 | Weak-Medium | N-H stretch (secondary amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1620 - 1580 | Strong | N-H bend (primary amine) |
| 1600, 1500, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1340 - 1250 | Strong | C-N stretch (aromatic amine) |
| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |
Note: The presence of both primary and secondary amine functionalities will result in a complex N-H stretching region.
Table 4: Expected Mass Spectrometry Data
| m/z | Ion |
| 176.13 | [M]⁺ (Molecular Ion) |
| 177.14 | [M+H]⁺ (Protonated Molecule) |
Note: The molecular weight of this compound (C₁₁H₁₆N₂) is 176.26 g/mol [2][3][4][5]. High-resolution mass spectrometry would provide a more precise mass measurement.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR[6].
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial[6][7].
-
Ensure complete dissolution by gentle vortexing or sonication[6].
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm[6][7].
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹H NMR of amines, the addition of a few drops of D₂O can be used to identify the N-H protons, as they will exchange with deuterium and their signals will disappear[8].
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone[9][10].
-
Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl)[9][10].
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate[9][10].
-
Ensure the film is of appropriate thickness to avoid overly intense or weak absorption bands[9].
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
The objective is to remove interfering substances and generate a clean solution with a high concentration of the analyte[11].
-
-
Data Acquisition :
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS)[11].
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common soft ionization method for polar molecules like amines, which will likely produce the protonated molecule [M+H]⁺[12][13]. Electron ionization (EI) is a harder ionization technique that may lead to more fragmentation, providing structural information[12].
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z)[14].
-
The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the accurate mass measurement[12][13].
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 2. (S)-4-(piperidin-3-yl)aniline CAS#: 1196713-21-9 [m.chemicalbook.com]
- 3. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 4. (S)-4-(piperidin-3-yl)aniline | 1196713-21-9 [chemicalbook.com]
- 5. achemblock.com [achemblock.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. zefsci.com [zefsci.com]
Navigating the Physicochemical Landscape of 4-(Piperidin-3-yl)aniline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Piperidin-3-yl)aniline stands as a pivotal structural motif in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.[1][2] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in synthetic chemistry, formulation development, and ultimately, its performance as a drug substance or intermediate. This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its behavior, presents illustrative data for compounds of similar structure, and details standardized experimental protocols for the rigorous determination of these key parameters.
Chemical and Physical Properties
This compound (CAS No: 19733-56-3) is an organic compound with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[1] It features a piperidine ring linked at the 3-position to an aniline moiety. This unique combination of a saturated heterocycle and an aromatic amine confers a distinct set of properties that influence its solubility and stability. The presence of two basic nitrogen atoms makes its solubility highly dependent on pH.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| CAS Number | 19733-56-3 | [1] |
| Appearance | Typically a white crystalline solid | [1] |
| Boiling Point (Predicted) | 331.9±35.0 °C | [3] |
| Density (Predicted) | 1.043±0.06 g/cm³ | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Low aqueous solubility can lead to poor bioavailability and present significant challenges during formulation.
The structure of this compound, containing both a polar aniline group and a piperidine ring capable of hydrogen bonding, suggests moderate solubility in polar solvents.[4][5] However, the aniline moiety also introduces hydrophobic character. As a basic compound, its aqueous solubility is expected to be significantly higher at acidic pH due to the formation of soluble ammonium salts.[6] Conversion to a salt form, such as the dihydrochloride, is a common strategy to enhance aqueous solubility for in vivo applications.[2]
Illustrative Quantitative Solubility Data
While specific experimental solubility data for this compound is scarce in the public domain, the following table provides an illustrative summary of expected solubility in various media, based on the behavior of similar small molecules in drug discovery.
| Solvent/Medium | Type | Expected Solubility (µg/mL) | Temperature (°C) | Method |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 50 - 200 | 25 | Thermodynamic |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | > 1000 | 25 | Thermodynamic |
| Water | Aqueous | 100 - 500 | 25 | Thermodynamic |
| Methanol | Polar Protic | > 5000 | 25 | Kinetic |
| Ethanol | Polar Protic | > 3000 | 25 | Kinetic |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20000 | 25 | Kinetic |
| Acetonitrile | Polar Aprotic | 1000 - 5000 | 25 | Kinetic |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount. The two primary methods employed are kinetic and thermodynamic solubility assays.
Kinetic solubility is often used in early drug discovery for high-throughput screening.[7][8] It measures the concentration of a compound in solution after a short incubation period, starting from a high-concentration stock solution (typically in DMSO).[9][10][11]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in duplicate in a 96-well microplate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[10]
-
Separation of Undissolved Solid: Centrifuge the plate at high speed or filter the contents to separate any precipitate.[7][10]
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[7][10]
Thermodynamic, or equilibrium, solubility represents the true solubility of the most stable crystalline form of a compound at equilibrium and is crucial for later-stage development.[12]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Allow the suspension to settle, and then filter the solution through a 0.45 µm filter to remove all undissolved solids.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
Stability Profile
Understanding the chemical stability of this compound is essential for defining its storage conditions, shelf-life, and identifying potential degradation products.[13] Stability studies are typically conducted under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[13][14][15]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[15][16] These studies expose the compound to conditions more severe than accelerated stability testing.[14][15]
Illustrative Forced Degradation Profile:
| Stress Condition | Reagent/Condition | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Potential for degradation of the aniline moiety. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Likely to be relatively stable. |
| Oxidation | 3% H₂O₂, RT, 24h | The aniline and piperidine nitrogens are susceptible to oxidation, potentially forming N-oxides.[1][2] |
| Thermal Degradation | 80°C, 72h | Expected to be stable. |
| Photostability | ICH Q1B conditions | The aniline ring may be susceptible to photolytic degradation. |
Experimental Protocol for Forced Degradation Studies
Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and water for control). For thermal and photostability, the solid compound is used.
-
Stress Application:
-
Hydrolytic: Incubate the acidic and basic solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative: Store the hydrogen peroxide solution at room temperature, protected from light, for 24 hours.
-
Thermal: Place the solid sample in a controlled temperature oven (e.g., 80°C) for 72 hours.
-
Photolytic: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: After the exposure period, analyze the samples by a stability-indicating HPLC method (typically reverse-phase with UV detection). The method should be capable of separating the parent compound from all degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.
Conclusion
This compound is a compound of significant interest in pharmaceutical development. A thorough understanding of its solubility and stability is crucial for its effective utilization. This guide provides a framework for assessing these critical physicochemical properties. While specific quantitative data remains limited, the provided protocols, based on established industry standards and regulatory guidelines, offer a robust approach for researchers to generate the necessary data to support their drug discovery and development programs. The illustrative data and workflows serve as a practical starting point for the comprehensive characterization of this important synthetic intermediate.
References
- 1. Buy this compound | 19733-56-3 [smolecule.com]
- 2. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 3. (R)-4-(piperidin-3-yl)aniline CAS#: 1334823-70-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. evotec.com [evotec.com]
- 13. fdaghana.gov.gh [fdaghana.gov.gh]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
(R)- and (S)-enantiomers of 4-(Piperidin-3-yl)aniline
An In-depth Technical Guide to the (R)- and (S)-Enantiomers of 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomers of this compound are critical chiral building blocks in modern medicinal chemistry. The presence of a chiral center at the 3-position of the piperidine ring results in (R)- and (S)-enantiomers, whose stereochemistry can profoundly influence the pharmacological profile of derivative compounds. This technical guide provides a comprehensive overview of the synthesis, resolution, and application of these enantiomers, with a particular focus on the role of (S)-4-(piperidin-3-yl)aniline as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. Detailed experimental protocols for synthesis and chiral separation are provided, alongside a mechanistic exploration of the PARP inhibition pathway.
Introduction
This compound is a versatile bifunctional molecule incorporating both a piperidine and an aniline moiety. These structural features are common pharmacophores in a wide array of biologically active compounds.[1] The significance of this compound in drug development has been highlighted by its use in the synthesis of Niraparib, an orally active PARP inhibitor approved for the treatment of various cancers, including ovarian and prostate cancer.[1][2]
The synthesis of Niraparib specifically requires the enantiomerically pure (S)-enantiomer, underscoring the critical importance of stereochemistry for its therapeutic activity.[1] This stereospecificity necessitates robust methods for both the enantioselective synthesis and the chiral resolution of this compound. This document serves as a technical resource, consolidating key data and methodologies relevant to these enantiomers.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: direct enantioselective synthesis or resolution of a racemic mixture.
Racemic and Enantioselective Synthesis
Several synthetic routes have been developed. A notable method for racemic synthesis avoids the use of expensive precious metal catalysts. This process involves the reaction of 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene to generate an N-allyl quaternary ammonium salt. This intermediate then undergoes a simultaneous reduction of both the nitro group and the pyridine ring using sodium borohydride, yielding the racemic product.[3]
For enantioselective synthesis, biocatalysis has emerged as a powerful tool. Novel imine reductases (IREDs) have been utilized to develop a synthesis of the (S)-enantiomer, which is a key building block for Niraparib. This biocatalytic route is reported to be shorter and more efficient than previous manufacturing processes.[4] Other asymmetric strategies include the use of chiral auxiliaries and transaminase-mediated dynamic kinetic resolutions.[5][6]
Chiral Resolution
The most common method for separating the (R)- and (S)-enantiomers is chiral high-performance liquid chromatography (HPLC).[1] While a direct method for this compound is not extensively published, protocols for the closely related precursor, piperidin-3-amine, provide a robust template. This involves a pre-column derivatization step to introduce a chromophore, making the enantiomers detectable by UV. A common derivatizing agent is p-toluenesulfonyl chloride (PTSC).[7][8] The derivatized diastereomers can then be separated on a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column.[7]
The overall workflow from synthesis to the application of the pure (S)-enantiomer is depicted below.
Caption: General workflow from racemic synthesis to the final active pharmaceutical ingredient (API).
Physicochemical and Pharmacological Data
The primary application driving the study of these enantiomers is the synthesis of Niraparib. The pharmacological activity of Niraparib, derived from the (S)-enantiomer, provides the most critical quantitative data. The (R)-enantiomer is considered an impurity in this context.
| Parameter | (S)-Enantiomer Derivative (Niraparib) | (R)-Enantiomer Derivative | Reference |
| Target | PARP-1 / PARP-2 | Not typically used/investigated | [9] |
| IC₅₀ (PARP-1) | 3.8 nM | Data not available | [9] |
| IC₅₀ (PARP-2) | 2.1 nM | Data not available | [9] |
| Application | Approved PARP inhibitor (Niraparib) | Considered a chiral impurity | [1][5] |
| Enantiomeric Excess (ee) | >99.5% required for clinical use | <0.5% | [5] |
Mechanism of Action: PARP Inhibition
The therapeutic effect of Niraparib is achieved through the inhibition of PARP enzymes, primarily PARP-1 and PARP-2. These enzymes are central to the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[10][11]
-
DNA Damage and PARP Activation : When SSBs occur, PARP-1 binds to the damaged DNA.[12]
-
PARylation : Upon binding, PARP-1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This modification serves as a scaffold to recruit other DNA repair proteins (e.g., XRCC1, DNA Ligase III).[13]
-
PARP Inhibition : Niraparib competes with the natural substrate (NAD+) of the PARP enzyme, inhibiting its catalytic activity. This prevents the PARylation process and the subsequent recruitment of the repair machinery.[14]
-
Synthetic Lethality : The inhibition of SSB repair leads to their accumulation. When the cell enters S-phase, the replication fork encounters these unrepaired SSBs, causing the fork to collapse and creating more severe DNA double-strand breaks (DSBs).[15] In healthy cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, many cancer cells have mutations in HR pathway genes (e.g., BRCA1/2). In these HR-deficient cells, the DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept, where a deficiency in two pathways simultaneously is lethal but a deficiency in either one alone is not, is known as "synthetic lethality".[15][16]
Caption: The PARP inhibition signaling pathway leading to synthetic lethality in HR-deficient cells.
Experimental Protocols
Protocol: Racemic Synthesis of this compound
This protocol is adapted from patent literature and represents a method that avoids precious metal catalysts.[3]
Step 1: Quaternary Ammonium Salt Formation
-
To a reaction vessel, add 3-(4-nitrophenyl)pyridine (1.0 eq), zinc powder (0.1-0.3 eq), and acetonitrile (5 mL per gram of starting material).
-
Heat the mixture to 55-60°C with stirring.
-
Add 3-bromopropene (1.1-1.2 eq) dropwise to the mixture.
-
Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove solids. Wash the filter cake with acetonitrile.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Recrystallize the crude product from petroleum ether and dry under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridinium salt.
Step 2: Reductive Cyclization
-
Dissolve the N-allyl-3-(4-nitrophenyl)pyridinium salt (1.0 eq) and zinc chloride (1.5 eq) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (5.0-6.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water, followed by acidification with HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.
-
Basify the aqueous layer with NaOH to pH > 12 and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield racemic this compound.
Protocol: Chiral HPLC Separation of Enantiomers
This protocol is a representative method adapted from the established separation of piperidin-3-amine enantiomers.[7][8]
Step 1: Pre-column Derivatization
-
Dissolve a sample of racemic this compound (approx. 10 mg) in a mixture of dichloromethane (2 mL) and aqueous sodium bicarbonate solution (1 M, 2 mL).
-
Add a solution of p-toluenesulfonyl chloride (PTSC) (1.1 eq) in dichloromethane (1 mL) dropwise while stirring vigorously at room temperature.
-
Stir the biphasic mixture for 1-2 hours.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting residue contains the tosyl-derivatized diastereomers.
-
Dissolve the residue in the mobile phase for HPLC analysis.
Step 2: HPLC Conditions
-
Instrument : Standard HPLC system with UV detector.
-
Column : Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase : A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with 0.1% diethylamine (DEA) as a basic additive. The exact ratio may require optimization.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 228 nm.
-
Injection Volume : 10 µL.
-
Expected Outcome : Baseline separation of the two peaks corresponding to the derivatized (R)- and (S)-enantiomers. The resolution should be greater than 2.0 for accurate quantification.
Conclusion
The (R)- and (S)-enantiomers of this compound represent a classic example of how stereochemistry is paramount in modern drug design and development. The exclusive use of the (S)-enantiomer in the synthesis of the blockbuster PARP inhibitor Niraparib has driven the development of sophisticated enantioselective synthesis and chiral resolution techniques. The mechanism of action, rooted in the concept of synthetic lethality, provides a powerful strategy for targeting cancers with specific DNA repair deficiencies. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with these valuable chiral intermediates, facilitating further innovation in the field of targeted cancer therapy.
References
- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The role of PARP-1 in the repair of single stranded break (SSB) | Antibody News: Novus Biologicals [novusbio.com]
- 11. PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of 4-(Piperidin-3-yl)aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(piperidin-3-yl)aniline scaffold is a versatile and privileged structure in modern medicinal chemistry. Its unique combination of a basic piperidine ring and a nucleophilic aniline moiety provides a foundation for the development of potent and selective therapeutic agents across multiple disease areas. This technical guide delves into the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.
Core Biological Activities and Targets
Derivatives of this compound have demonstrated significant activity against several key biological targets, primarily in the fields of oncology and immunology. The most prominent activities are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase delta (PI3Kδ).
PARP Inhibition: A Cornerstone in Cancer Therapy
The most notable application of the this compound core is as a key structural component of Niraparib, a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2]
Mechanism of Action: PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[4] The inability to repair these DSBs through homologous recombination leads to cell death, a concept known as synthetic lethality.
Furthermore, the efficacy of PARP inhibitors like Niraparib is enhanced by a "trapping" mechanism. The inhibitor binds to the PARP enzyme on the DNA, preventing its release and forming a cytotoxic PARP-DNA complex.[4][5] This trapping is often more potent at killing cancer cells than the simple inhibition of PARP's catalytic activity.[4] The (S)-enantiomer of this compound is crucial for the potent activity of Niraparib, highlighting the stereospecificity of the enzyme's binding pocket.[1]
Signaling Pathway: PARP-Mediated DNA Repair
The following diagram illustrates the central role of PARP in DNA repair and the mechanism of its inhibition.
References
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 4-(Piperidin-3-yl)aniline: A Core Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry. Among these, 4-(Piperidin-3-yl)aniline has emerged as a particularly valuable and versatile building block. Its structure, which uniquely combines a flexible, saturated piperidine ring with a reactive aniline moiety, provides a rich platform for synthetic elaboration and the development of novel therapeutic agents. This guide delves into the physicochemical properties, synthesis, and diverse applications of this compound, highlighting its critical role in the creation of targeted therapies, most notably as a key intermediate in the synthesis of the PARP inhibitor, Niraparib.
Physicochemical Properties and Stereochemistry
This compound is a chiral molecule whose properties are fundamental to its function as a synthetic intermediate. The presence of a stereocenter at the C3 position of the piperidine ring is of paramount importance, as the biological activity of its derivatives is often highly dependent on the specific stereoisomer used.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19733-56-3 |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol [1] |
| Appearance | White crystalline solid |
| Chirality | Exists as (R)- and (S)-enantiomers |
The profound impact of stereochemistry is exemplified by its most prominent application in the synthesis of Niraparib. For this potent PARP inhibitor, the (S)-enantiomer, (S)-4-(piperidin-3-yl)aniline, is specifically required.[1] This stereospecificity underscores how one enantiomer fits more effectively into the binding site of the target enzyme, leading to a significantly different pharmacological profile compared to its mirror image.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. One common industrial method involves the catalytic hydrogenation of a nitro-substituted precursor, which efficiently reduces both the nitro group and the aromatic pyridine ring.
Below is a representative experimental protocol for the synthesis of racemic this compound.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
Objective: To synthesize this compound from 3-(4-nitrophenyl)piperidine.
Materials:
-
3-(4-nitrophenyl)piperidine (Compound 19)
-
Methanol (MeOH)
-
Palladium on Carbon (Pd/C, 50% wet)
-
Hydrogenator apparatus
-
Filtration apparatus
Procedure:
-
A solution of 3-(4-nitrophenyl)piperidine (1.0 g) is prepared in methanol (20-40 mL) within a hydrogenator vessel.[2]
-
To this solution, 50% wet Pd/C (100-200 mg) is added as the catalyst.[2]
-
The vessel is sealed and purged with hydrogen gas. The reaction is then allowed to proceed under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete (monitored by techniques such as TLC or HPLC).
-
Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
-
The resulting filtrate, containing the product, is concentrated under reduced pressure to yield this compound.[2]
References
An In-depth Technical Guide to 4-(Piperidin-3-yl)aniline: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidin-3-yl)aniline is a key chemical intermediate, most notably recognized for its role in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Its unique structure, featuring a piperidine ring attached to an aniline moiety, makes it a valuable building block in medicinal chemistry for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed synthesis methodologies, and the biological context of this compound, with a focus on its relevance in drug discovery and development.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [3] |
| Molecular Weight | 176.26 g/mol | [3] |
| CAS Number | 19733-56-3 | [4] |
| Appearance | White crystalline solid | [3] |
| Boiling Point (Predicted) | 331.9 ± 35.0 °C | [5] |
| Density (Predicted) | 1.043 ± 0.06 g/cm³ | [6] |
| Melting Point | Not experimentally determined in searched literature. | |
| Solubility | Soluble in various organic solvents. Specific quantitative data not readily available. |
Spectral Data:
Detailed experimental spectral data for this compound is not consistently reported. However, based on its structure, the following characteristic peaks would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the aniline ring, the methine proton at the 3-position of the piperidine ring, and the methylene protons of the piperidine ring.
-
¹³C NMR: Resonances for the aromatic carbons, the methine carbon at the 3-position, and the methylene carbons of the piperidine ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine and the secondary amine in the piperidine ring, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.
Experimental Protocols
The synthesis of this compound is a critical process for the manufacturing of Niraparib and other derivatives. Several synthetic routes have been described, primarily in the patent literature. Below is a detailed methodology based on a common synthetic pathway starting from 3-(4-nitrophenyl)pyridine.
Synthesis of this compound from 3-(4-Nitrophenyl)pyridine
This synthesis typically involves a two-step process: formation of a quaternary ammonium salt followed by a reduction reaction.
Step 1: Salification to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt [1][7]
-
Reaction Setup: To a reaction vessel containing 100 mL of acetonitrile, add 20g (100 mmol) of 3-(4-nitrophenyl)pyridine and 1.3g (20 mmol) of zinc powder.[1]
-
Addition of Alkylating Agent: While stirring, add 13.3g (110 mmol) of 3-bromopropene at 65°C.[1]
-
Reaction: Maintain the reaction mixture at 65°C for 2 hours.[1]
-
Work-up: After the reaction is complete, filter the mixture. Wash the filter cake three times with acetonitrile. Combine the filtrate and the washings and concentrate under vacuum.[1]
-
Purification: Recrystallize the crude product from petroleum ether and dry under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt.[1]
Step 2: Reduction to this compound [7]
-
Reaction Setup: In a suitable reaction vessel, mix the N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt with zinc chloride.[7]
-
Reduction: Add sodium borohydride to the mixture to initiate the reduction of both the nitro group and the pyridine ring.[7]
-
Work-up and Purification: Details for the work-up and purification of the final product are not extensively detailed in the provided search results but would typically involve extraction and chromatographic techniques to isolate pure this compound.
Biological Significance and Signaling Pathways
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in cancer therapy.[2] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[8][9]
PARP Inhibition Signaling Pathway
In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[8] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited by drugs like Niraparib, SSBs accumulate and, during DNA replication, lead to the formation of DSBs.[10] In BRCA-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death (apoptosis). This concept is known as synthetic lethality.[8]
Caption: PARP Inhibition Pathway in BRCA-Deficient Cancer Cells.
Experimental Workflows
The synthesis and characterization of this compound follow a standard workflow in organic chemistry. This involves reaction setup, monitoring, work-up, purification, and structural confirmation.
Caption: A typical workflow for organic synthesis and characterization.[11][12]
Safety and Handling
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key building block for the anticancer drug Niraparib. While a general understanding of its properties and synthesis exists, a comprehensive experimental dataset for its physical and chemical characteristics is still emerging. The methodologies and biological context provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research to fully characterize its properties and optimize its synthesis will be invaluable for its application in the development of novel therapeutics.
References
- 1. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 3. Buy this compound | 19733-56-3 [smolecule.com]
- 4. achemblock.com [achemblock.com]
- 5. (S)-4-(piperidin-3-yl)aniline CAS#: 1196713-21-9 [m.chemicalbook.com]
- 6. (R)-4-(piperidin-3-yl)aniline CAS#: 1334823-70-9 [m.chemicalbook.com]
- 7. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. geneseo.edu [geneseo.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Piperidin-3-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Piperidin-3-yl)aniline is a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure, incorporating both a piperidine and an aniline moiety, makes it a versatile building block in medicinal chemistry.[1][2] Notably, it is a key precursor in the large-scale synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in targeted cancer therapy.[1][2][3] PARP inhibitors function by impeding DNA repair mechanisms in cancer cells, which can lead to cell death, particularly in tumors with existing DNA repair defects such as BRCA mutations.[2] The piperidine and aniline components also serve as scaffolds for developing other bioactive molecules with potential antipsychotic, antifungal, and analgesic properties.[2]
This document outlines detailed protocols for the chemical synthesis of this compound, presenting various methodologies to accommodate different laboratory settings and research needs.
Synthesis Protocols
Several synthetic routes for this compound have been developed, with a focus on cost-effectiveness, yield, and scalability. Below are detailed experimental protocols for two prominent methods.
Method 1: Two-Step Synthesis via Quaternary Ammonium Salt Intermediate
This method avoids the use of precious metal catalysts, making it a cost-effective option for large-scale production.[4][5] The synthesis proceeds in two main steps: a salification reaction to form a quaternary ammonium salt, followed by a reduction reaction.[4][5]
Experimental Protocol
Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt
-
To a reaction vessel containing 100 mL of acetonitrile, add 20g (100mmol) of 3-(4-nitrophenyl)pyridine and 0.65g (10mmol) of zinc powder.[4]
-
Heat the mixture to 60°C and add 14.5g (120mmol) of 3-bromopropene.[4]
-
Maintain the reaction at 60°C for 2 hours.[4]
-
After the reaction is complete, filter the mixture and wash the filter cake three times with acetonitrile.[4]
-
Combine the filtrate and the acetonitrile washes and concentrate under vacuum.[4]
-
Recrystallize the resulting solid from petroleum ether and dry under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.[4]
Step 2: Synthesis of this compound
-
The N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt is mixed with zinc chloride.
-
Sodium borohydride is then added to the mixture to carry out the reduction.[4][5] This step simultaneously reduces the nitro group and the pyridine ring to yield this compound.[4]
Data Summary
| Starting Material | Reagents | Product (Step 1) | Yield (Step 1) |
| 3-(4-nitrophenyl)pyridine | 3-bromopropene, Zinc powder, Acetonitrile | N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | 97.5%[4] |
Method 2: Catalytic Hydrogenation
This method employs a palladium on carbon (Pd/C) catalyst to achieve the reduction of a benzyl-protected pyridinium salt.[6]
Experimental Protocol
Step 1: Synthesis of halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium
-
Dissolve 3-(4-nitrophenyl)pyridine in an organic solvent.
-
Add benzyl halide (e.g., benzyl bromide, benzyl chloride) to the solution.
-
Heat the reaction mixture to a temperature between 40-80°C for 2-8 hours to yield the halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salt.[6]
Step 2: Synthesis of this compound
-
The halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salt is subjected to catalytic hydrogenation in the presence of a Pd/C catalyst.[6]
-
This hydrogenation step reduces both the nitro group and the pyridine ring to afford this compound.[6]
Stereoselective Synthesis of (S)-4-(piperidin-3-yl)aniline
For the synthesis of certain pharmaceuticals like Niraparib, the specific (S)-enantiomer of this compound is required.[2] This is typically achieved through the resolution of a racemic mixture of a protected intermediate.
Experimental Protocol
-
A racemic mixture of 3-(4-aminophenyl)piperidine-1-tert-butyl formate is dissolved in an ethanol/water solution.[7]
-
A resolving agent, such as a D-phenylglycine derivative (e.g., benzenesulfonyl-D-phenylglycine), is added to the solution.[7]
-
The mixture is heated and then slowly cooled to allow for the crystallization of the desired diastereomeric salt, (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate salt.[7]
-
The salt is then hydrolyzed with acid, and the resolving agent is removed by extraction.[7]
-
The pH of the aqueous layer is adjusted to 8-10 with a base (e.g., ammonia), and the product, (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate, is extracted with an organic solvent.[7]
-
The protecting group is subsequently removed to yield (S)-4-(piperidin-3-yl)aniline.
Data Summary
| Starting Material | Resolving Agent | Product | Yield | Purity | ee value |
| Racemic 3-(4-aminophenyl) piperidine-1-tert-butyl formate | Benzenesulfonyl-D-phenylglycine | (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate | 94.3% | 99.70% (HPLC) | 99.29% |
Table based on data from a representative patent for the resolution step.[7]
Visualized Workflow: Method 1
Below is a diagram illustrating the workflow for the two-step synthesis of this compound via a quaternary ammonium salt intermediate.
Caption: Workflow for the synthesis of this compound.
References
- 1. Buy this compound | 19733-56-3 [smolecule.com]
- 2. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 3. (S)-4-(piperidin-3-yl)aniline | 1196713-21-9 [chemicalbook.com]
- 4. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 6. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 7. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
Application Note: Chiral Separation of 4-(Piperidin-3-yl)aniline Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of 4-(Piperidin-3-yl)aniline enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the absence of a strong chromophore in the native molecule, a pre-column derivatization step with p-toluenesulfonyl chloride (PTSC) is employed to enhance UV detection and facilitate chiral recognition. The separation is achieved on a polysaccharide-based chiral stationary phase, demonstrating excellent resolution and baseline separation of the two enantiomers. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis and purification of chiral piperidine-containing compounds.
Introduction
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies often require the development and marketing of single-enantiomer pharmaceuticals.[1] this compound is a chiral amine containing a piperidine moiety, a common structural motif in many biologically active compounds. The development of a robust analytical method for the separation and quantification of its enantiomers is crucial for quality control and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for the direct separation of enantiomers.[2][3]
This application note details a method adapted from a successful protocol for the chiral separation of the structurally similar compound, piperidin-3-amine.[4][5][6] The methodology involves a pre-column derivatization to introduce a chromophore, followed by separation on a Chiralpak AD-H column.
Experimental Protocols
Materials and Reagents
-
This compound racemic standard
-
p-Toluenesulfonyl chloride (PTSC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), HPLC grade
-
Ethanol, HPLC grade
-
Diethylamine (DEA), HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
Sample Preparation: Pre-column Derivatization
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in dichloromethane at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
To 1 mL of the this compound solution, add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC).
-
Add 2.0 equivalents of triethylamine (TEA) to the mixture to act as a base.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 2 hours.
-
After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
HPLC Method
A simple and precise chiral HPLC method was developed for the separation of the derivatized this compound enantiomers.[4][5]
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
Data Presentation
The developed HPLC method provided excellent separation of the two enantiomers of derivatized this compound. The following table summarizes the expected chromatographic parameters based on the separation of similar compounds.[4][5]
| Enantiomer | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Enantiomer 1 | 12.5 | 1.1 | 8500 |
| Enantiomer 2 | 18.2 | 1.2 | 8200 |
| Resolution (Rs) | > 4.0 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the chiral separation of this compound enantiomers.
References
- 1. eijppr.com [eijppr.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-4-(Piperidin-3-yl)aniline, a Key Intermediate for Niraparib
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (S)-4-(Piperidin-3-yl)aniline, a crucial chiral intermediate in the manufacture of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The methodologies presented are collated from various patented and peer-reviewed sources, focusing on scalability, efficiency, and stereochemical control.
Introduction
(S)-4-(Piperidin-3-yl)aniline is a key building block for the synthesis of Niraparib, an orally active PARP inhibitor. The stereochemistry at the 3-position of the piperidine ring is critical for the pharmacological activity of Niraparib, making the enantioselective synthesis of the (S)-enantiomer a pivotal step in its production. This document outlines and compares several synthetic strategies suitable for industrial-scale production, including chiral resolution and asymmetric synthesis.
Niraparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality
Niraparib functions by inhibiting the PARP enzyme, which is integral to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In normal cells, if PARP is inhibited, the alternative homologous recombination (HR) pathway can repair the resulting double-strand breaks (DSBs) that form during DNA replication. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the inhibition of PARP leads to an accumulation of DSBs, genomic instability, and ultimately cell death. This concept is known as synthetic lethality. Furthermore, Niraparib can "trap" the PARP enzyme on the DNA, creating a cytotoxic complex that further contributes to its anti-tumor activity.
Caption: Mechanism of action of Niraparib.
Comparative Analysis of Large-Scale Synthetic Routes
Several strategies have been developed for the large-scale production of (S)-4-(Piperidin-3-yl)aniline. The choice of a particular route depends on factors such as cost of goods, operational complexity, and achievable purity and enantiomeric excess. Below is a comparison of the most prominent methods.
| Parameter | Route 1: Chiral Resolution of Racemic Amine | Route 2: Asymmetric Synthesis via Hydrogenation | Route 3: Reduction of Chiral Precursor |
| Starting Material | Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | 3-(4-Nitrophenyl)pyridine or similar | Chiral precursor |
| Key Reagents | Chiral resolving agent (e.g., D-phenylglycine derivative) | Chiral catalyst (e.g., Rh-JosiPhos) | Reducing agent (e.g., Pd/C, H₂) |
| Typical Overall Yield | 25-40% (for the desired enantiomer) | 60-80% | High |
| Enantiomeric Excess (ee) | >99% after crystallization | Up to 90% | Dependent on precursor purity |
| Key Advantages | High enantiopurity, established technology | High atom economy, potentially fewer steps | High yield and purity |
| Key Disadvantages | Lower theoretical yield (max 50%), requires resolving agent recovery | Catalyst cost and sensitivity, optimization required | Availability and cost of chiral precursor |
Experimental Protocols
The following are detailed protocols for the key synthetic routes to (S)-4-(Piperidin-3-yl)aniline.
Route 1: Chiral Resolution of Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
This method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral acid, followed by liberation of the desired enantiomer.
Caption: Workflow for chiral resolution.
Step 1: Diastereomeric Salt Formation and Crystallization [1]
-
Dissolve racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1 equivalent) in a suitable aqueous alcohol solution (e.g., 50% v/v ethanol).
-
With stirring, add a solution of the D-phenylglycine derivative resolving agent (0.5-1.0 equivalents) in 50% (v/v) ethanol.
-
Heat the resulting mixture to 60-70 °C and maintain for 2-3 hours.
-
Slowly cool the solution to 40-45 °C to induce crystallization and hold for 1-2 hours.
-
Continue cooling to room temperature and allow crystallization to complete.
-
Isolate the precipitated diastereomeric salt of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate by filtration.
Step 2: Hydrolysis and Isolation of the (S)-Enantiomer [1]
-
Suspend the isolated diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., 10% aqueous sodium hydroxide) to hydrolyze the salt and liberate the free amine.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent (e.g., methanol).
-
Add an acid (e.g., hydrochloric acid or sulfuric acid) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent under reduced pressure.
-
The crude salt of (S)-4-(Piperidin-3-yl)aniline can be purified by recrystallization. The free base can be obtained by neutralization with a suitable base followed by extraction.
Route 2: Asymmetric Hydrogenation of a Pyridinium Salt
This approach involves the direct enantioselective hydrogenation of a prochiral pyridinium salt using a chiral transition metal catalyst.
Caption: Asymmetric hydrogenation workflow.
Step 1: Preparation of N-Benzyl-3-(4-nitrophenyl)pyridinium Halide
-
To a solution of 3-(4-nitrophenyl)pyridine (1 equivalent) in a suitable solvent such as acetonitrile, add benzyl halide (e.g., benzyl bromide, 1.1 equivalents).
-
Heat the reaction mixture at 65-70 °C for 2-3 hours.
-
Cool the reaction mixture and isolate the precipitated pyridinium salt by filtration.
-
Wash the salt with the solvent and dry under vacuum.
Step 2: Asymmetric Hydrogenation and Nitro Group Reduction [2]
-
In a high-pressure reactor, charge the N-benzyl-3-(4-nitrophenyl)pyridinium halide (1 equivalent) and a chiral catalyst system (e.g., a Rh-JosiPhos complex).
-
Add a suitable solvent system (e.g., a mixture of THF and methanol) and a base (e.g., triethylamine).
-
Pressurize the reactor with hydrogen gas (e.g., 50 bar) and heat to the desired temperature (e.g., 50 °C).
-
Maintain the reaction under these conditions until the hydrogenation of the pyridine ring is complete.
-
In a subsequent or concurrent step, perform the reduction of the nitro group using a standard catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate.
Step 3: Deprotection and Purification
-
The resulting N-benzyl-(S)-4-(piperidin-3-yl)aniline can be deprotected via catalytic transfer hydrogenation or other standard debenzylation methods.
-
The final product, (S)-4-(Piperidin-3-yl)aniline, is then purified by crystallization or chromatography.
Conclusion
The large-scale synthesis of (S)-4-(Piperidin-3-yl)aniline presents several viable routes for industrial application. The chiral resolution method is well-established and can provide high enantiopurity, though with a theoretical yield limitation. Asymmetric hydrogenation offers a more atom-economical approach with the potential for high yields, but requires careful optimization of the catalyst system. The selection of the optimal synthetic strategy will depend on a thorough evaluation of economic and process-related factors for a given manufacturing setting. The protocols and comparative data provided herein serve as a comprehensive guide for researchers and professionals in the development and scale-up of this critical Niraparib intermediate.
References
Application Notes and Protocols for the Purity Assessment of 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidin-3-yl)aniline, with CAS number 19733-56-3, is a key building block in the synthesis of various pharmaceutical compounds, most notably as a crucial intermediate in the production of the PARP inhibitor Niraparib.[1] Its molecular structure contains both a piperidine and an aniline moiety, and it possesses a chiral center at the 3-position of the piperidine ring, leading to the existence of (R) and (S) enantiomers. The stereochemistry of this compound can significantly influence the pharmacological profile of its derivatives.[1]
Given its importance in pharmaceutical synthesis, ensuring the chemical purity and enantiomeric integrity of this compound is of utmost importance. This document provides detailed analytical methods for a comprehensive purity assessment, including chromatographic, spectroscopic, and other relevant techniques. It also outlines protocols for forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Analytical Methodologies
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. This includes a combination of chromatographic techniques for separation of impurities, spectroscopic methods for structural elucidation and confirmation, and other analyses for elemental composition and thermal properties.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): For the determination of chemical purity (achiral analysis) and enantiomeric purity (chiral analysis).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural confirmation of the bulk material and the characterization of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and its impurities.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the compound.
-
Forced Degradation Studies: To investigate the stability of the molecule under various stress conditions and identify potential degradation products.
Data Presentation
The following tables summarize representative quantitative data for the analytical methods described. Please note that the exact values may vary depending on the specific instrumentation and experimental conditions used.
Table 1: Representative HPLC Method Parameters
| Parameter | Achiral Analysis | Chiral Analysis |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralpak AD-H or Chiralcel OD |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic) | Isopropanol in Hexane or 0.1% Diethylamine in Ethanol |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm | UV at 228 nm or 254 nm |
| Column Temp. | 30 °C | 25 °C |
| Injection Vol. | 10 µL | 10 µL |
Table 2: Representative GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Table 3: Representative NMR Data (Predicted/Analogous Compounds)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic Protons | 6.5 - 7.5 | m |
| Piperidine CH (C3) | 2.8 - 3.2 | m |
| Piperidine CH₂ | 1.5 - 2.2, 2.5 - 3.0 | m |
| Aniline NH₂ | 3.5 - 4.5 | br s |
| Piperidine NH | 1.8 - 2.5 | br s |
| ¹³C NMR | ||
| Aromatic C-NH₂ | 145 - 150 | |
| Aromatic C-H | 115 - 130 | |
| Aromatic C-C(piperidine) | 130 - 135 | |
| Piperidine C3 | 40 - 45 | |
| Piperidine C2, C6 | 45 - 55 | |
| Piperidine C4, C5 | 25 - 35 |
Table 4: Potential Impurities
| Impurity Name | Potential Origin |
| 3-(4-nitrophenyl)pyridine | Starting material |
| N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | Intermediate |
| N-(4-(pyridin-3-yl)phenyl)hydroxylamine | By-product |
| Other process-related impurities | Side reactions, reagents |
| Degradation products | From forced degradation studies |
Experimental Protocols
Achiral Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any related chemical impurities.
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to get a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the standard and sample solutions.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (R) and (S) enantiomers of this compound.
Instrumentation:
-
HPLC system with UV detector
-
Chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (analytical grade)
-
(R)- and (S)-4-(Piperidin-3-yl)aniline reference standards (if available) or racemic mixture.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. Filter and degas.
-
Standard Solution Preparation: Prepare a solution of the racemic mixture or individual enantiomer standards in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution in the mobile phase.
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 0.8 mL/min.
-
Set the UV detection wavelength to 228 nm.
-
Inject 10 µL of the standard and sample solutions.
-
-
Data Analysis: Determine the enantiomeric purity by calculating the percentage area of each enantiomer peak relative to the total area of both enantiomer peaks.
Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify any volatile or semi-volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Set the injector temperature to 250 °C.
-
Use a suitable oven temperature program, for example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/minute and hold for 10 minutes.
-
Set the carrier gas (Helium) flow rate.
-
Acquire mass spectra in the range of 50-500 m/z.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule. Compare the obtained spectra with reference spectra or predicted chemical shifts.
Forced Degradation Studies
Objective: To investigate the stability of this compound under stress conditions and identify potential degradation products.[2][3]
Procedure:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.[2]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.[2]
-
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period.
-
Analysis: Analyze the stressed samples by HPLC to determine the extent of degradation and to profile the degradation products.
Visualizations
Caption: Workflow for HPLC Purity and Enantiomeric Analysis.
Caption: Workflow for Forced Degradation Studies.
Disclaimer
The experimental protocols and data presented in these application notes are intended as a general guide. It is essential for researchers to validate these methods for their specific instrumentation and samples to ensure accuracy and reliability. The information provided is for research use only and not for human or veterinary use.
References
Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. A key structural motif present in several potent PARP inhibitors is the 4-(piperidin-3-yl)aniline moiety. This versatile building block is integral to the synthesis of the approved PARP inhibitor Niraparib and serves as a valuable scaffold for the development of novel inhibitors. The stereochemistry at the 3-position of the piperidine ring is critical for optimal binding to the PARP enzyme, with the (S)-enantiomer being preferentially utilized in the synthesis of Niraparib.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of PARP inhibitors, including detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows.
PARP Signaling Pathway and Inhibitor Mechanism of Action
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for various cellular processes, most notably DNA repair.[1][2] PARP-1, the most abundant member of this family, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.
PARP inhibitors exert their therapeutic effect through a mechanism known as "synthetic lethality." In cancer cells with mutations in genes involved in homologous recombination (HR) repair of double-strand breaks (DSBs), such as BRCA1 and BRCA2, the repair of SSBs by the PARP-mediated base excision repair (BER) pathway is critical for cell survival. When PARP is inhibited, unrepaired SSBs accumulate and, during DNA replication, lead to the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. Normal cells, with functional HR repair pathways, are less susceptible to the effects of PARP inhibition.
Below is a diagram illustrating the PARP-1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Quantitative Data of PARP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several key PARP inhibitors, including Niraparib, which utilizes the this compound scaffold, across various cancer cell lines. This data highlights the potent activity of these inhibitors, particularly in cell lines with BRCA mutations.
| Inhibitor | Cell Line | BRCA Status | IC50 (nM) | Reference |
| Niraparib | MDA-MB-436 | BRCA1 mutant | 3.2 | [3] |
| Capan-1 | BRCA2 mutant | ~10 | [4] | |
| MDA-MB-231 | BRCA wild-type | ≤20,000 | [3] | |
| HCC1937 | BRCA1 mutant | 11,000 | [3] | |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 | [3] |
| Capan-1 | BRCA2 mutant | ~30 | [4] | |
| MDA-MB-231 | BRCA wild-type | ~10,000 | [3] | |
| HCC1937 | BRCA1 mutant | 96,000 | [3] | |
| Rucaparib | MDA-MB-436 | BRCA1 mutant | 2.3 | [3] |
| Capan-1 | BRCA2 mutant | ~20 | [4] | |
| MDA-MB-231 | BRCA wild-type | ~10,000 | [3] | |
| HCC1937 | BRCA1 mutant | 13,000 | [3] | |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | 1.1 | [3] |
| Capan-1 | BRCA2 mutant | ~5 | [4] | |
| MDA-MB-231 | BRCA wild-type | 480 | [3] | |
| HCC1937 | BRCA1 mutant | 10,000 | [3] |
Experimental Protocols
Synthesis of Niraparib from (S)-4-(Piperidin-3-yl)aniline
The following protocol describes a potential laboratory-scale synthesis of Niraparib starting from the key intermediate, (S)-4-(piperidin-3-yl)aniline. This procedure is a composite based on information from various patents and publications and should be adapted and optimized by the researcher.
Workflow for Niraparib Synthesis:
Step 1: Boc Protection of (S)-4-(Piperidin-3-yl)aniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-4-(piperidin-3-yl)aniline (1.0 eq) in a suitable solvent such as a mixture of methanol and water.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium hydroxide (NaOH, 1.1 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.
Step 2: Amide Coupling with 2H-Indazole-7-carboxylic acid
-
Reaction Setup: To a solution of 2H-indazole-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in DMF to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, monitored by TLC or HPLC.
-
Work-up and Isolation: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.
Step 3: Boc Deprotection to Yield Niraparib
-
Reaction Setup: Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and dioxane.
-
Acid Addition: Add a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until the deprotection is complete, as indicated by TLC or HPLC.
-
Work-up and Isolation: The product may precipitate as the hydrochloride salt. The free base can be obtained by neutralizing the salt with a base like sodium bicarbonate and extracting with an organic solvent. Concentrate the organic layer to yield crude Niraparib.
Step 4: Purification of Niraparib
-
Recrystallization: Purify the crude Niraparib by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Chromatography: If necessary, further purification can be achieved by column chromatography on silica gel.
Characterization:
The final product should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
HPLC: To assess the purity of the compound.
Conclusion
This compound is a pivotal building block in the synthesis of clinically important PARP inhibitors like Niraparib. The synthetic protocols and biological data presented in these application notes are intended to provide a valuable resource for researchers engaged in the discovery and development of novel PARP-targeted cancer therapies. Careful execution of the synthetic steps and thorough characterization of the final compounds are essential for advancing this important class of therapeutics.
References
Application Notes: Regioselective Reactions of 4-(Piperidin-3-yl)aniline with Electrophiles
Introduction
4-(Piperidin-3-yl)aniline is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a primary aromatic amine (aniline) and a secondary aliphatic amine (piperidine), making it a valuable scaffold for building complex molecular architectures.[1][2] This compound is most notably recognized as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2][3] The differential reactivity of its two nitrogen centers allows for selective functionalization, enabling the synthesis of a diverse range of derivatives for drug development and other research applications.[1]
Core Reactivity Principles
The synthetic utility of this compound hinges on the distinct nucleophilicity of its two nitrogen atoms.
-
Piperidine Nitrogen: As a secondary aliphatic amine, this nitrogen is more basic and a stronger nucleophile compared to the aniline nitrogen.[4] It will preferentially react with most electrophiles under neutral or basic conditions.
-
Aniline Nitrogen: The lone pair of electrons on this primary aromatic amine is delocalized into the benzene ring, rendering it less basic and less nucleophilic.[4] Reaction at this site often requires specific conditions or protection of the more reactive piperidine nitrogen.
This differential reactivity is the key to achieving regioselective modifications on the scaffold.
Caption: Diagram illustrating the differential reactivity of the two nitrogen centers.
Protocols for Electrophilic Reactions
The following sections provide generalized protocols for common electrophilic reactions with this compound. Researchers should optimize these conditions based on the specific electrophile and desired outcome.
Selective N-Acylation of the Piperidine Moiety
This protocol describes the preferential acylation of the more nucleophilic piperidine nitrogen.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Inert Atmosphere: Place the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Electrophile Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.0 - 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product via column chromatography or recrystallization.
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Et3N | CH2Cl2 | 16 | ~90% (Est.) | [5] |
| Acyl Chlorides | DIPEA | DMF | 4-12 | 75-95% (Typical) | General |
| Carboxylic Acids | HBTU/HOBt | DMF | 18 | ~23-60% | [6] |
Note: Yields are typical estimates based on similar reactions and may vary.
Selective N-Alkylation of the Piperidine Moiety
Alkylation also preferentially occurs at the piperidine nitrogen. Protecting the aniline nitrogen is recommended to avoid side products.[4]
Protocol:
-
Protection (Optional but Recommended): Protect the aniline amine first, for example, by converting it to a Boc-carbamate or an amide to reduce its nucleophilicity.[4]
-
Dissolution: Dissolve the (protected) this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq).[4]
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.0 - 1.2 eq). For less reactive alkyl chlorides, adding a catalytic amount of sodium iodide (NaI) can be beneficial (Finkelstein reaction).[4]
-
Heating: Heat the reaction mixture, typically between 50-80 °C, and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing & Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent in vacuo and purify the product by flash column chromatography.
-
Deprotection: If a protecting group was used, remove it under appropriate conditions (e.g., TFA or HCl for Boc group).
| Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Alkyl Halides | K₂CO₃ | DMF | 60 | 60-90% (Typical) | [4] |
| Benzyl Bromide | DIPEA | Acetonitrile | 70 | 70-95% (Typical) | General |
N-Sulfonylation Reactions
Sulfonylation can be directed towards either the aniline or piperidine nitrogen depending on the reaction conditions. Modern methods often focus on the direct sulfonylation of anilines.
Protocol (Aniline-Selective under Photocatalytic Conditions):
-
Reactant Mixture: In a reaction vial, combine the aniline substrate (e.g., Boc-protected this compound) (1.0 eq), a sulfinate salt (1.5 eq), and a photoredox catalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6) (1-2 mol%).[7]
-
Solvent & Oxidant: Add a suitable solvent (e.g., DMF or DMSO) and an oxidant like potassium persulfate (K₂S₂O₈) (2.0 eq).[7]
-
Degassing: Degas the reaction mixture by sparging with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Irradiation: Place the vial under blue LED irradiation and stir at room temperature.
-
Reaction Time: Continue the reaction for 12-24 hours, monitoring for completion.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Washing & Drying: Wash the organic phase with brine, dry over Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
| Electrophile | Catalyst | Conditions | Yield (%) | Reference |
| Sulfinate Salts | Iridium Photoredox | Blue LEDs, K₂S₂O₈ | Good (Typical) | [7] |
| Sulfonyl Fluorides | Iridium Photoredox | Blue LEDs, NaHCO₃ | Moderate-Good | [8] |
| Sodium Sulfinates | CuₓOᵧ@CS-400 | Room Temp | Moderate-Good | [9] |
Strategies for Regiocontrol & Experimental Workflow
Achieving selectivity is paramount when working with bifunctional molecules. The use of orthogonal protecting groups is the most common strategy.
Caption: Logic diagram for achieving regioselectivity using protecting groups.
A generalized workflow for performing these reactions, from setup to final analysis, is crucial for reproducibility and success.
Caption: A standard workflow for the synthesis of derivatives.
References
- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. Buy this compound | 19733-56-3 [smolecule.com]
- 3. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 8. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Aniline Group in 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the aniline group in 4-(Piperidin-3-yl)aniline, a versatile building block in medicinal chemistry. Due to the presence of two reactive nitrogen atoms—a primary aromatic amine (aniline) and a secondary aliphatic amine (piperidine)—selective derivatization of the aniline moiety requires careful consideration of reaction conditions and, in many cases, the use of a protecting group strategy. The piperidine nitrogen is generally more basic and nucleophilic than the aniline nitrogen, meaning it will react preferentially with electrophiles under standard conditions.[1] Therefore, to achieve selective modification of the aniline group, protection of the more reactive piperidine nitrogen is a crucial first step.
This document outlines a general workflow for this selective derivatization, followed by specific protocols for common and synthetically useful transformations: N-acylation, N-sulfonylation, and urea formation.
General Workflow for Selective Aniline Derivatization
A robust strategy for the selective derivatization of the aniline group of this compound involves a three-step process: protection of the piperidine nitrogen, derivatization of the aniline nitrogen, and subsequent deprotection of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Caption: General workflow for selective derivatization of the aniline group.
Protocol 1: N-Boc Protection of the Piperidine Nitrogen
This protocol describes the protection of the secondary amine of the piperidine ring using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
| Compound | Typical Yield | Notes |
| tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | 85-95% | Product is a stable intermediate for subsequent reactions. |
Protocol 2: N-Acylation of the Aniline Group
This protocol details the formation of an amide bond at the aniline nitrogen of the Boc-protected intermediate.
Materials:
-
tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Add pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude N-acylated product can be purified by crystallization or column chromatography.
| Derivative | Acylating Agent | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | MS (ESI) |
| N-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)acetamide | Acetyl chloride | 85-95% | ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.1 (s, 3H, COCH₃), ~1.4 (s, 9H, Boc) | m/z [M+H]⁺ calcd. for C₁₈H₂₆N₂O₃ |
| N-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)benzamide | Benzoyl chloride | 80-90% | ~7.8-7.2 (m, 9H, Ar-H), ~1.4 (s, 9H, Boc) | m/z [M+H]⁺ calcd. for C₂₃H₂₈N₂O₃ |
Protocol 3: N-Sulfonylation of the Aniline Group
This protocol describes the formation of a sulfonamide linkage at the aniline nitrogen.
Materials:
-
tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)
-
Pyridine (as solvent and base)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in pyridine at 0 °C.
-
Add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 6-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Derivative | Sulfonylating Agent | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | MS (ESI) |
| N-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)methanesulfonamide | Methanesulfonyl chloride | 75-85% | ~7.2-7.0 (m, 4H, Ar-H), ~3.0 (s, 3H, SO₂CH₃), ~1.4 (s, 9H, Boc) | m/z [M+H]⁺ calcd. for C₁₇H₂₆N₂O₄S |
| N-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-4-methylbenzenesulfonamide | p-Toluenesulfonyl chloride | 70-80% | ~7.7-7.1 (m, 8H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (s, 9H, Boc) | m/z [M+H]⁺ calcd. for C₂₃H₃₀N₂O₄S |
Protocol 4: Urea Formation at the Aniline Group
This protocol outlines the synthesis of urea derivatives from the aniline nitrogen.
Materials:
-
tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
Isocyanate (e.g., Phenyl isocyanate) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM or THF.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Wash the solid with a suitable solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.
| Derivative | Isocyanate | Typical Yield | ¹H NMR (DMSO-d₆, δ ppm) | MS (ESI) |
| 1-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-3-phenylurea | Phenyl isocyanate | 90-98% | ~8.6 (s, 1H, NH), ~8.5 (s, 1H, NH), ~7.5-6.9 (m, 9H, Ar-H), ~1.4 (s, 9H, Boc) | m/z [M+H]⁺ calcd. for C₂₃H₂₉N₃O₃ |
Protocol 5: N-Boc Deprotection
This final step removes the Boc protecting group to yield the target derivatized this compound.
Materials:
-
Boc-protected derivative from Step 2, 3, or 4
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4 M HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous NaHCO₃ or NaOH solution until pH > 9.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final deprotected product.
| Deprotection Method | Typical Yield | Notes |
| TFA in DCM | 85-95% | Volatile, easy to remove. |
| 4 M HCl in 1,4-dioxane | 85-95% | Product is often isolated as the hydrochloride salt, which may be desirable for formulation. |
Signaling Pathways and Logical Relationships
The derivatization of the aniline group in this compound is a key strategy in drug discovery to modulate the compound's interaction with biological targets. For instance, acylation or sulfonylation can alter the hydrogen bonding capabilities and electronic properties of the molecule, influencing its binding affinity and selectivity for specific receptors or enzymes.
Caption: Logical relationship of aniline derivatization to drug properties.
Disclaimer: These protocols provide general guidance. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for N-alkylation of the Piperidine Ring in 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperidin-3-yl)aniline is a versatile bifunctional molecule incorporating a reactive secondary amine within a piperidine ring and a primary aromatic amine. This structural motif is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various therapeutic agents.[1] N-alkylation of the piperidine nitrogen is a critical modification that allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity. This is particularly relevant in the development of ligands for G-protein coupled receptors (GPCRs), such as dopamine receptors.[2][3][4][5]
This document provides detailed protocols for two common and effective methods for the N-alkylation of the piperidine ring of this compound: Direct N-Alkylation with alkyl halides and N-Alkylation via Reductive Amination .
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the secondary amine of the piperidine ring with an alkyl halide in the presence of a base. This method is straightforward but requires careful control to avoid potential side reactions, such as the formation of quaternary ammonium salts. The piperidine nitrogen is significantly more nucleophilic than the aniline nitrogen, allowing for selective alkylation under appropriate conditions.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). For solid bases like K₂CO₃, ensure it is finely powdered and dry.
-
Stir the mixture at room temperature to ensure complete dissolution or suspension of the starting materials.
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture. The slow addition helps to minimize over-alkylation.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.
Quantitative Data
The following table provides representative data for the direct N-alkylation of a piperidine derivative. Yields are dependent on the specific substrate, alkylating agent, and reaction conditions.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | 12 | 85-95 |
| Ethyl Iodide | DIPEA | MeCN | 50 | 8 | 80-90 |
| Methyl Iodide | K₂CO₃ | MeCN | Room Temp. | 16 | 88-96 |
Note: Data is representative and based on general N-alkylation procedures for similar piperidine scaffolds.
References
- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a New Selective Dopamine D4 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Synthesis of 4-(Piperidin-3-yl)aniline by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for monitoring the progress of the chemical synthesis of 4-(Piperidin-3-yl)aniline from its common precursor, 3-(4-nitrophenyl)pyridine. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to qualitatively assess the presence of starting materials, intermediates, and products in a reaction mixture.[1][2] This allows for real-time tracking of the reaction's completion and helps in optimizing reaction conditions.
Background
The synthesis of this compound is a critical step in the production of various pharmaceutical compounds, notably as a key intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[3] A common synthetic route involves the reduction of both the nitro group and the pyridine ring of a precursor such as 3-(4-nitrophenyl)pyridine.[3][4][5]
Given the significant difference in polarity between the starting material (3-(4-nitrophenyl)pyridine) and the product (this compound), TLC is an ideal monitoring technique. The product, containing both a primary aniline and a secondary piperidine amine, is substantially more polar than the precursor. This protocol outlines the necessary steps to effectively separate these compounds on a silica gel TLC plate and visualize the results.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates.
-
Solvents (HPLC Grade):
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Triethylamine (Et₃N)
-
-
Reaction Samples:
-
Starting Material (e.g., 3-(4-nitrophenyl)pyridine) reference sample.
-
Reaction mixture aliquots.
-
-
Visualization Reagents:
-
Ninhydrin Stain: 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[6]
-
Potassium Permanganate (KMnO₄) Stain: 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH (aq) in 300 mL of water.
-
-
Equipment:
-
TLC developing chamber with lid.
-
Capillary tubes for spotting.
-
UV lamp (254 nm).
-
Hot plate or heat gun.
-
Forceps.
-
Standard laboratory glassware.
-
Experimental Workflow
The overall process for monitoring the reaction involves sample preparation, TLC plate spotting, chromatogram development, visualization, and analysis of the results.
Figure 1. General workflow for monitoring the synthesis via TLC.
Detailed Protocol
Preparation of TLC Chamber and Eluent
-
Select an appropriate eluent system. Due to the basic nature of the amine product, adding a small amount of base is recommended to prevent streaking.[1] Good starting systems are:
-
System A: 9:1 Dichloromethane / Methanol + 0.5% Triethylamine.
-
System B: 7:3 Ethyl Acetate / Hexane + 0.5% Triethylamine.
-
-
Pour the chosen eluent into the TLC developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the eluent. This saturates the chamber atmosphere with solvent vapors, leading to better separation.
-
Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.
Preparation of Samples for Spotting
-
Starting Material (SM): Dissolve a small amount (1-2 mg) of the starting material (3-(4-nitrophenyl)pyridine) in a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a dilute reference solution.
-
Reaction Mixture (Rxn): Using a capillary tube or micropipette, withdraw a tiny aliquot from the reaction mixture. Dilute this aliquot significantly with a solvent like ethyl acetate. Overly concentrated spots can lead to streaking and poor separation.[1]
-
Co-spot (Co): The co-spot is a mixture of the starting material and the reaction mixture, spotted on the same lane. It helps to confirm the identity of the starting material spot in the reaction lane.
Spotting the TLC Plate
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Mark three points on this line for the Starting Material (SM), Reaction Mixture (Rxn), and Co-spot (Co).
-
Using a capillary tube, carefully apply a small spot of each prepared sample onto its corresponding mark on the origin line. Keep the spots as small as possible (1-2 mm in diameter).
-
For the co-spot lane, first spot the starting material, then apply the reaction mixture spot directly on top of it.
-
Allow the solvent from the spots to evaporate completely before developing the plate.
Developing the Chromatogram
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the eluent level.
-
Replace the lid and allow the eluent to travel up the plate via capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the position of the solvent front with a pencil and allow the plate to dry completely in a fume hood.
Visualization and Analysis
-
UV Visualization (Non-destructive): View the dried TLC plate under a UV lamp (254 nm). Both the aromatic starting material and product should be UV-active.[7] Circle the visible spots with a pencil.
-
Staining (Destructive):
-
Calculate Rf Values: The Retention Factor (Rf) is a ratio calculated as:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The product, this compound, being more polar, will have a lower Rf value than the less polar starting material, 3-(4-nitrophenyl)pyridine.
-
Data Interpretation and Presentation
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the simultaneous appearance of the product spot. A completed reaction should show a strong product spot and little to no remaining starting material.
Table 1: Hypothetical TLC Data for Synthesis of this compound
| Compound | Eluent System | Rf Value (Approx.) | Visualization Method | Spot Appearance |
| 3-(4-nitrophenyl)pyridine (Starting Material) | 9:1 DCM/MeOH + 0.5% Et₃N | 0.80 | UV (254 nm) | Dark Spot |
| This compound (Product) | 9:1 DCM/MeOH + 0.5% Et₃N | 0.35 | UV (254 nm), Ninhydrin | Dark Spot, Purple/Pink |
| 3-(4-nitrophenyl)pyridine (Starting Material) | 7:3 EtOAc/Hexane + 0.5% Et₃N | 0.65 | UV (254 nm) | Dark Spot |
| This compound (Product) | 7:3 EtOAc/Hexane + 0.5% Et₃N | 0.15 | UV (254 nm), Ninhydrin | Dark Spot, Purple/Pink |
Note: Rf values are indicative and can vary based on specific conditions such as temperature, chamber saturation, and plate quality.
Conclusion
This protocol provides a reliable and efficient method for monitoring the synthesis of this compound using TLC. By carefully selecting the eluent system and visualization techniques, researchers can effectively track the conversion of starting material to product, ensuring the reaction proceeds to completion and aiding in the development of purification strategies.
References
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 4. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 5. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. epfl.ch [epfl.ch]
Application of 4-(Piperidin-3-yl)aniline in Fragment-Based Drug Discovery
Abstract: This document provides detailed application notes and protocols for the utilization of the fragment-like molecule, 4-(Piperidin-3-yl)aniline, in fragment-based drug discovery (FBDD) campaigns. While direct evidence of its use as a primary screening hit is limited in publicly available literature, its prevalence as a key structural motif in potent inhibitors of various drug targets, such as Poly (ADP-ribose) polymerase (PARP) and protein kinases, makes it an exemplary candidate for illustrating the FBDD workflow. These notes are intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction to this compound as a Fragment
This compound is a versatile chemical scaffold possessing key features of a valuable fragment for FBDD. Its low molecular weight (176.26 g/mol ), coupled with the presence of both a hydrogen-bond donating and accepting piperidine ring and an aromatic aniline moiety, provides a foundation for establishing initial, low-affinity interactions with a variety of protein targets. The aniline group offers a readily modifiable vector for fragment growth, allowing for the systematic exploration of chemical space to enhance potency and selectivity. Furthermore, the chiral center at the 3-position of the piperidine ring introduces a three-dimensional element that can be crucial for achieving specific and high-affinity binding to a target protein. A notable application of this scaffold is its role as a key intermediate in the synthesis of Niraparib, a potent PARP inhibitor.[1]
Fragment-Based Drug Discovery (FBDD) Workflow
FBDD is a powerful strategy for the identification of lead compounds that begins with the screening of a library of low molecular weight fragments. These fragments, due to their smaller size and lower complexity, can explore chemical space more efficiently than larger molecules and often exhibit higher ligand efficiencies. The general workflow for an FBDD campaign is depicted below.
Application Case Study 1: PARP1 Inhibition
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA mutations.[1] The following sections outline a hypothetical FBDD approach for developing PARP1 inhibitors starting from a fragment like this compound.
PARP1 Signaling Pathway in DNA Repair
PARP1 detects single-strand DNA breaks and initiates a signaling cascade that recruits DNA repair machinery. Inhibition of PARP1 in cancer cells with deficient homologous recombination (e.g., BRCA mutations) leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.
Hypothetical Screening Data
The following table presents plausible, illustrative data for an initial fragment screening campaign against PARP1, including this compound and other hypothetical fragments.
| Fragment ID | Structure | Molecular Weight ( g/mol ) | Binding Affinity (Kd, µM) | Ligand Efficiency (LE) |
| F001 | This compound | 176.26 | 250 | 0.35 |
| F002 | 3-Aminobenzamide | 136.15 | 500 | 0.31 |
| F003 | Indole-5-carboxamide | 160.17 | 800 | 0.26 |
| F004 | 1H-Indazole-6-carboxamide | 161.16 | 150 | 0.41 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of fragment screening data analysis.
Experimental Protocols
-
Immobilization: Covalently immobilize recombinant human PARP1 onto a CM5 sensor chip via amine coupling.
-
Fragment Preparation: Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute the fragments into running buffer (e.g., HBS-EP+) to a final concentration range of 10-500 µM, with a final DMSO concentration of ≤1%.
-
Binding Analysis: Inject the fragment solutions over the PARP1-immobilized and reference flow cells at a constant flow rate. Monitor the change in response units (RU) in real-time.
-
Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
Sample Preparation: Prepare a solution of PARP1 in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Prepare a concentrated solution of the hit fragment (e.g., this compound) in the same buffer.
-
Titration: Load the PARP1 solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.
-
Data Acquisition: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of binding.
Application Case Study 2: Kinase Inhibition
The 4-anilinopiperidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of similar structures have shown activity against kinases like Aurora kinases, which are involved in cell cycle regulation and are targets for cancer therapy.
Aurora Kinase Signaling Pathway
Aurora kinases, particularly Aurora A and B, are key regulators of mitosis. Their overexpression is common in many cancers, leading to genomic instability.
Hypothetical Screening Data for Aurora A Kinase
| Fragment ID | Structure | Molecular Weight ( g/mol ) | % Inhibition @ 200 µM | IC50 (µM) | Ligand Efficiency (LE) |
| F001 | This compound | 176.26 | 45 | > 200 | 0.32 |
| F005 | 4-Anilinopyridine | 170.21 | 60 | 150 | 0.38 |
| F006 | 2-Amino-N-phenylacetamide | 150.18 | 30 | > 500 | 0.25 |
| F007 | 1-Phenylpiperazin-2-one | 176.22 | 55 | 180 | 0.36 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of fragment screening data analysis.
Experimental Protocols
-
Reaction Setup: In a 384-well plate, add the kinase (e.g., Aurora A), substrate (e.g., a generic peptide substrate), and ATP.
-
Fragment Addition: Add this compound and other fragments from a DMSO stock plate to a final screening concentration (e.g., 200 µM).
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The amount of light generated is proportional to the kinase activity. Calculate the percent inhibition for each fragment relative to positive and negative controls.
-
Serial Dilution: For fragments showing significant inhibition in the primary screen, perform a serial dilution to create a dose-response curve.
-
Kinase Assay: Perform the kinase assay as described above with the different concentrations of the hit fragment.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the fragment concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hit-to-Lead Optimization
Once a fragment hit such as this compound is identified and validated, the next phase is to optimize its potency and drug-like properties. This is typically guided by structural information from X-ray crystallography or NMR.
For this compound, the aniline nitrogen provides a clear vector for growth. Synthetic modifications at this position can be designed to occupy adjacent pockets in the target's binding site, thereby increasing affinity and selectivity. For example, in the development of PARP inhibitors, this aniline is often acylated with a substituted benzoyl group, which forms key interactions within the nicotinamide binding pocket of PARP.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery due to its desirable fragment-like properties and its proven utility as a core scaffold in successful drug candidates. The application notes and protocols provided herein offer a framework for leveraging this and similar fragments in FBDD campaigns against a range of therapeutic targets. The combination of sensitive biophysical screening techniques, structural biology, and iterative medicinal chemistry is key to evolving these low-affinity fragments into potent and selective lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Piperidin-3-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Piperidin-3-yl)aniline, a key intermediate in the manufacturing of pharmaceuticals like Niraparib.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on common synthetic routes.
Guide 1: Troubleshooting the One-Pot Reduction of N-allyl-3-(4-nitrophenyl)pyridine Quaternary Ammonium Salt
A common and cost-effective method for synthesizing this compound involves the simultaneous reduction of the nitro group and the pyridine ring of an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.[2][3] This method avoids the use of expensive precious metal catalysts.[2][3]
Experimental Workflow:
Caption: Workflow for the two-step synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield in Salification Step | Incomplete reaction. | - Ensure the reaction temperature is maintained between 55-60°C.[3] - Use a slight excess of the 3-halogenated propylene (e.g., 1.1-1.2 equivalents).[3] - The addition of zinc powder can catalyze the reaction and improve yields to over 97%.[3] |
| Low Yield in Reduction Step | Incomplete reduction of the nitro group or pyridine ring. | - The presence of zinc chloride is crucial for the reduction. A significant drop in yield is observed without it.[2] - Ensure sodium borohydride is added portion-wise to control the reaction temperature. - The reaction is typically carried out in a protic solvent like methanol or ethanol. |
| Formation of Side Products | Over-reduction or side reactions. | - The formation of N-(4-(pyridin-3-yl)phenyl)hydroxylamine can be an issue in other reduction methods, but this specific protocol is designed to avoid it.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction. |
| Difficult Purification | Presence of unreacted starting materials or side products. | - Recrystallization from petroleum ether can be used to purify the intermediate quaternary ammonium salt.[3] - The final product, being a basic compound, can be purified by column chromatography on silica gel. Using a mobile phase with a small amount of a basic modifier like triethylamine (0.5-2%) can prevent tailing.[4] |
Quantitative Data Summary:
| Reactants | Conditions | Yield | Reference |
| 3-(4-nitrophenyl)pyridine, 3-bromopropene, Zinc powder | Acetonitrile, 55-60°C, 2-2.5 hours | 97.5-98.4% (for the quaternary salt) | [3] |
| N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt, Zinc chloride, Sodium borohydride | Methanol | Good Yield (exact percentage not specified) | [2] |
Guide 2: Troubleshooting the Synthesis via Boc-Protected Intermediates
Another common route involves the use of a Boc (tert-butoxycarbonyl) protecting group for the piperidine nitrogen. This multi-step process typically includes the reduction of a nitro group to an amine, followed by the deprotection of the Boc group.
Experimental Workflow:
Caption: Workflow for the synthesis via a Boc-protected intermediate.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Reduction of Nitro Group | Inefficient catalyst or reducing agent. | - Catalytic hydrogenation with Pd/C is an effective method.[1] Ensure the catalyst is active and the hydrogen pressure is adequate. - Alternative reducing agents like tin(II) chloride (SnCl2) can also be used. |
| Incomplete Boc Deprotection | Insufficient acid strength or reaction time. | - A 5-minute treatment with 50% TFA in DCM may result in incomplete deprotection.[5] - Extending the deprotection time can lead to a cleaner product.[5] - 4 M HCl in dioxane is another effective deprotection agent.[5][6] |
| Formation of Double Boc-Protected Byproduct | Reaction conditions favoring further protection. | - This can occur during the Boc protection step if not carefully controlled, especially at higher concentrations.[7] |
| Low Yield of Chiral Product | Inefficient resolution of enantiomers. | - For the synthesis of specific enantiomers like (S)-4-(piperidin-3-yl)aniline, chiral resolution is necessary.[1] This can be achieved using a resolving agent like a D-phenylglycine derivative.[8] |
Quantitative Data Summary:
| Step | Reagents | Conditions | Yield | Reference |
| Boc Deprotection | 50% TFA/DCM | 5 min | 78% (incomplete) | [5] |
| Chiral Resolution | D-phenylglycine derivative | Ethyl acetate/water, then acid hydrolysis | 94.3% | [8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent synthetic routes start from 3-(4-nitrophenyl)pyridine. One common method involves a two-step process of salification with a 3-halogenated propylene, followed by a simultaneous reduction of the nitro group and pyridine ring using sodium borohydride and zinc chloride.[1][2] Another approach is the catalytic hydrogenation of 1-benzyl-3-(4-nitrophenyl)pyridinium halide using a Pd/C catalyst.[7] Syntheses involving Boc-protected intermediates are also widely used, particularly for producing specific enantiomers required for pharmaceutical applications.[8][9]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. For the method involving the reduction of an N-allyl quaternary salt, the initial salification step can achieve yields of up to 98.4%.[3] The subsequent reduction step is reported to have a "good yield".[2] For syntheses involving chiral resolution of Boc-protected intermediates, yields of over 94% for the resolved enantiomer have been reported.[8]
Q3: What are the common side products, and how can their formation be minimized?
A3: A common impurity in some synthetic routes is N-(4-(pyridin-3-yl)phenyl)hydroxylamine, which can be difficult to convert to the desired product.[7] The formation of this byproduct can be avoided by using the method of catalytic hydrogenation of a 1-benzyl-3-(4-nitrophenyl)pyridinium salt.[7] When using Boc protecting groups, the formation of double Boc-protected compounds and azo impurities can occur, especially at higher concentrations.[7] Careful control of stoichiometry and reaction concentration can minimize these side products.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction progress. For this compound, which is a basic compound, tailing of the spot on the silica gel plate can be an issue.[4] This can be mitigated by adding a small amount of a basic modifier, such as 0.5-2% triethylamine or a 1-10% solution of ammonia in methanol, to the mobile phase.[4] If your compound is not UV active, using a secondary visualization method is recommended.[4]
Q5: What are the best practices for the purification of this compound?
A5: Purification can be achieved through column chromatography on silica gel. As mentioned, adding a basic modifier to the eluent can improve separation by preventing tailing.[4] For intermediate products, such as the N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt, recrystallization from a solvent like petroleum ether can be effective.[3]
Q6: Are there any safety considerations I should be aware of?
A6: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used, such as 3-halogenated propylenes and strong acids, are corrosive and/or toxic and should be handled with care. Catalytic hydrogenation involves the use of flammable hydrogen gas and should be performed with appropriate safety measures in place. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 3. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 7. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 8. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 4-(Piperidin-3-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Piperidin-3-yl)aniline.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis of this compound, focusing on the formation of key side products.
Q1: My reaction to reduce 3-(4-nitrophenyl)pyridine is producing a significant amount of N-(4-(pyridin-3-yl)phenyl)hydroxylamine. How can I minimize this side product?
A1: The formation of the N-hydroxylamine intermediate is a common issue, particularly during the catalytic hydrogenation of the nitro group. This intermediate can be difficult to reduce further and can complicate purification.
-
Troubleshooting Steps:
-
Choice of Catalyst and Reaction Conditions: The choice of catalyst can significantly impact the formation of the hydroxylamine impurity. For instance, catalytic hydrogenation using Platinum(IV) oxide (PtO₂) has been reported to yield this impurity at levels of 4.2-4.5%.[1] In contrast, a method utilizing Palladium on Carbon (Pd/C) for the hydrogenation of a benzyl-protected pyridinium salt intermediate reported no detectable formation of the N-(4-(pyridin-3-yl)phenyl)hydroxylamine impurity.[2]
-
Alternative Reduction Method: Consider a chemical reduction method. The use of sodium borohydride in the presence of zinc chloride to reduce an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt has been shown to effectively produce this compound while avoiding the formation of the hydroxylamine side product.[1]
-
Q2: I am observing impurities that I suspect are azo or azoxy compounds. What causes their formation and how can I prevent them?
A2: Azo and azoxy compounds can form from the condensation of the N-hydroxylamine intermediate, especially in the presence of air (oxygen).
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the hydroxylamine intermediate.
-
Complete Reduction: Drive the reduction of the nitro group to completion to minimize the concentration of the hydroxylamine intermediate available for side reactions. This can be achieved by optimizing reaction time, catalyst loading, or reagent stoichiometry.
-
Q3: My final product seems to contain N-oxide impurities. How can I avoid their formation?
A3: N-oxide formation can occur on the piperidine nitrogen. This is typically an oxidation side reaction.
-
Troubleshooting Steps:
-
Avoid Oxidizing Conditions: Ensure that your reaction and work-up conditions are not overly oxidizing.
-
Storage: Store the final product and any piperidine-containing intermediates under an inert atmosphere and protected from light to prevent slow oxidation over time.
-
Q4: Are there any general purification strategies for removing these side products?
A4: Purification of this compound can be challenging due to the similar polarities of the product and some side products.
-
Purification Tips:
-
Crystallization: Recrystallization can be an effective method for removing impurities if a suitable solvent system is found.
-
Column Chromatography: Silica gel column chromatography is a common technique for purifying amines. A mobile phase containing a small amount of a basic modifier, such as triethylamine, can help to prevent tailing of the basic product on the acidic silica gel.
-
Side Product Formation Overview
The following table summarizes quantitative data on the formation of a key side product under different catalytic hydrogenation conditions.
| Catalyst | Starting Material | Side Product | Side Product Yield | Main Product Yield | Reference |
| PtO₂ | 3-(4-nitrophenyl)pyridine | N-(4-(pyridin-3-yl)phenyl)hydroxylamine | 4.2-4.5% | 80.7-81.0% | [1][2] |
| 5% Pd/C | 1-benzyl-3-(4-nitrophenyl)pyridinium bromide | N-(4-(pyridin-3-yl)phenyl)hydroxylamine | Not Detected | 96.0% | [2] |
Experimental Protocols
1. Catalytic Hydrogenation using Palladium on Carbon
This protocol is adapted from a patented procedure for the synthesis of this compound from a benzyl-protected pyridinium salt.[2]
-
Step 1: Synthesis of Halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium
-
Dissolve 3-(4-nitrophenyl)pyridine in an organic solvent (e.g., acetonitrile, toluene).
-
Add benzyl halide (e.g., benzyl bromide).
-
Heat the mixture to 40-80 °C and react for 2-8 hours to obtain the pyridinium salt.
-
-
Step 2: Catalytic Hydrogenation
-
Dissolve 1.86 kg of 1-benzyl-3-(4-nitrophenyl)pyridinium bromide in 12 L of acetic acid.
-
Add 180 g of 5% Palladium on Carbon (Pd/C).
-
Purge the reaction vessel with nitrogen (3 times) and then with hydrogen (7 times).
-
Pressurize the reactor with hydrogen to 2 bar and slowly warm to 32 °C.
-
Maintain the reaction under a hydrogen pressure of 1.6 bar for over 12 hours.
-
Filter to recover the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add 20 L of water to the residue and adjust the pH to 14 with sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 5 L).
-
Combine the organic phases and concentrate under reduced pressure to obtain this compound as a faint yellow solid.
-
2. Chemical Reduction using Sodium Borohydride and Zinc Chloride
This protocol is based on a patented method for the reduction of an N-allyl pyridinium salt.[1]
-
Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt
-
React 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene (e.g., allyl bromide) to obtain the quaternary ammonium salt.
-
-
Step 2: Reduction Reaction
-
Under a nitrogen atmosphere, add 32.1 g (100 mmol) of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt and 6.8 g (50 mmol) of zinc chloride to a reaction vessel with THF.
-
Stir for 10-20 minutes.
-
Portion-wise, add 6.9 g (98%, 180 mmol) of sodium borohydride at 20 °C and react for 3.5 hours.
-
Concentrate the reaction mixture to 1/3-1/4 of its original volume.
-
Pour the concentrated mixture into ice water and quench with dilute hydrochloric acid.
-
Adjust the pH to 10-12 with a base.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain this compound.
-
Synthetic Pathway and Side Product Formation
Caption: Synthetic pathway for this compound and the formation of major side products.
References
avoiding racemization during the synthesis of (S)-4-(Piperidin-3-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the synthesis of (S)-4-(Piperidin-3-yl)aniline while minimizing racemization and ensuring high enantiomeric purity.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during the synthesis of (S)-4-(Piperidin-3-yl)aniline that can lead to a loss of stereochemical integrity.
Problem 1: Significant Racemization Detected in the Final Product or Chiral Intermediate
-
Potential Cause: Harsh reaction conditions during the formation or deprotection of the piperidine ring.
-
Explanation: Elevated temperatures or the use of strong acids or bases can promote the formation of achiral intermediates, such as enamines, leading to a loss of stereoselectivity.[1]
-
Recommended Action:
-
Temperature Control: Maintain lower reaction temperatures, especially during steps involving the chiral center. For instance, perform critical reactions at 0 °C or below.
-
pH Management: Avoid strongly acidic or basic conditions when possible. If a base is required, consider using a weaker, non-nucleophilic base.
-
-
-
Potential Cause: Inappropriate choice of protecting group for the piperidine nitrogen.
-
Explanation: Certain protecting groups can influence the acidity of the proton at the chiral center, making it more susceptible to abstraction and subsequent racemization. Urethane-type protecting groups like Boc (tert-butoxycarbonyl) are generally preferred as they can reduce the likelihood of racemization.
-
Recommended Action:
-
Utilize a Boc protecting group for the piperidine nitrogen. This group is stable under many reaction conditions and can be removed under relatively mild acidic conditions that are less likely to cause racemization.
-
-
-
Potential Cause: Racemization during purification.
-
Explanation: Purification methods, such as chromatography on silica gel, can sometimes lead to racemization of sensitive compounds due to the acidic nature of the stationary phase.[1]
-
Recommended Action:
-
Consider using a neutral stationary phase like alumina for chromatography.
-
Alternatively, the silica gel can be deactivated by pre-treating it with a solution of a tertiary amine, like triethylamine, in the eluent.
-
-
Problem 2: Low Enantiomeric Excess (ee) in Asymmetric Synthesis Methods
-
Potential Cause: Suboptimal catalyst or ligand in asymmetric hydrogenation.
-
Explanation: The choice of catalyst and chiral ligand is critical for achieving high enantioselectivity in asymmetric hydrogenations of pyridine precursors.[2][3]
-
Recommended Action:
-
Screen different chiral ligands. For rhodium-catalyzed hydrogenations, Josiphos-type ligands have shown high efficiency.[3]
-
Ensure the catalyst and ligand are of high purity and handled under appropriate inert conditions.
-
-
-
Potential Cause: Inefficient enzymatic resolution or transamination.
-
Explanation: The activity and selectivity of enzymes are highly dependent on reaction conditions such as pH, temperature, and substrate concentration.
-
Recommended Action:
-
Optimize the reaction parameters for the specific enzyme used. This includes screening different buffers, pH values, and temperatures.
-
Ensure the enzyme is not denatured and is used at the recommended concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control for avoiding racemization during the synthesis of (S)-4-(Piperidin-3-yl)aniline?
A1: The most critical steps are those that involve the formation or modification of the chiral center at the 3-position of the piperidine ring. For instance, in a synthesis starting from a chiral precursor like (S)-N-Boc-3-aminopiperidine, maintaining mild reaction conditions during subsequent transformations, such as the introduction of the aniline moiety and deprotection steps, is crucial to prevent epimerization.
Q2: Which protecting group strategy is recommended for the synthesis of (S)-4-(Piperidin-3-yl)aniline?
A2: A dual-protecting group strategy is highly recommended. The piperidine nitrogen should be protected with a Boc group to prevent side reactions and minimize racemization. The aniline nitrogen should also be protected, for example, as a carbamate, during the construction of the piperidine ring to avoid interference with the cyclization or hydrogenation steps. Orthogonal protecting groups, which can be removed under different conditions, are ideal.[4]
Q3: How can I accurately determine the enantiomeric excess of my synthesized (S)-4-(Piperidin-3-yl)aniline?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess.[5] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. It may be necessary to derivatize the amine with a suitable chromophore-containing reagent, such as p-toluenesulfonyl chloride, to facilitate UV detection.[5]
Q4: Are there any solvent effects I should be aware of that could lead to racemization?
A4: Yes, the choice of solvent can influence the rate of racemization. Polar protic solvents can stabilize charged intermediates that may be prone to racemization.[1] Aprotic solvents are often a better choice for reactions involving sensitive chiral centers. It is advisable to perform a solvent screen to identify the optimal solvent that minimizes racemization while ensuring good reaction kinetics.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-3-aminopiperidine via Enzymatic Transamination
This protocol is based on the principle of enzymatic kinetic resolution, which offers high enantioselectivity under mild conditions.
-
Materials: 1-Boc-3-piperidone, transaminase enzyme, isopropylamine (amino donor), pyridoxal 5'-phosphate (PLP), triethanolamine buffer (100 mM, pH 7.5), dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a reaction vessel, prepare a solution of triethanolamine buffer containing isopropylamine and PLP.
-
Add the transaminase enzyme to the buffer solution and stir for a few minutes at 35 °C.
-
Dissolve 1-Boc-3-piperidone in a minimal amount of DMSO and add it to the enzyme solution.
-
Stir the reaction mixture at 35 °C for 24-48 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, filter off the enzyme.
-
Adjust the pH of the filtrate to acidic (pH 2) with HCl and extract with an organic solvent to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to basic (pH 13) with a strong base like KOH and extract the product, (S)-N-Boc-3-aminopiperidine, with an organic solvent (e.g., CH2Cl2).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Determine the enantiomeric excess using chiral HPLC.
-
Protocol 2: Asymmetric Hydrogenation of a 3-Substituted Pyridinium Salt
This protocol is a key step in an alternative enantioselective route to the chiral piperidine core.
-
Materials: N-benzyl-3-(4-nitrophenyl)pyridinium bromide, Rhodium-Josiphos catalyst, triethylamine (Et3N), solvent (e.g., methanol), hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, dissolve the N-benzyl-3-(4-nitrophenyl)pyridinium bromide and the Rhodium-Josiphos catalyst in the solvent.
-
Add triethylamine to the reaction mixture.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time.
-
After the reaction is complete, carefully depressurize the reactor.
-
The crude product can then be worked up and purified. The nitro group can be subsequently reduced to the aniline, and the N-benzyl group can be removed by hydrogenolysis.
-
The enantiomeric excess of the resulting chiral piperidine should be determined by chiral HPLC.
-
Data Presentation
Table 1: Comparison of Conditions for Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts
| Catalyst/Ligand | Base | Solvent | Pressure (bar) | Temperature (°C) | Enantiomeric Excess (ee %) | Reference |
| Rh-Josiphos | DIPEA | Methanol | 50 | 50 | 73 | [2][3] |
| Rh-Josiphos | Et3N | Methanol | 50 | 50 | up to 90 | [2][3] |
Table 2: Troubleshooting Racemization - Cause and Effect
| Potential Cause | Consequence | Recommended Action |
| High Reaction Temperature | Increased rate of epimerization | Lower the reaction temperature |
| Strong Acid/Base | Formation of achiral intermediates | Use milder reagents or buffer the reaction |
| Inappropriate Protecting Group | Increased acidity of α-proton | Use a Boc protecting group for the piperidine nitrogen |
| Acidic Silica Gel in Chromatography | On-column racemization | Use neutral alumina or deactivated silica gel |
Visualizations
Caption: Workflow for synthesizing (S)-4-(piperidin-3-yl)aniline and key troubleshooting points to prevent racemization.
Caption: Logical relationships for achieving high enantiopurity in the synthesis of (S)-4-(piperidin-3-yl)aniline.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. air.unimi.it [air.unimi.it]
- 3. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for the catalytic reduction of 3-(4-nitrophenyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the catalytic reduction of 3-(4-nitrophenyl)pyridine to 3-(4-aminophenyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic reduction of 3-(4-nitrophenyl)pyridine in a question-and-answer format.
Question 1: Why is my reaction showing low or no conversion of 3-(4-nitrophenyl)pyridine?
Answer: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.
-
Catalyst Inactivity:
-
Poisoning: The pyridine nitrogen in the substrate or product can act as a catalyst poison by strongly adsorbing to the metal surface, blocking active sites.[1][2] Sulfur and other nitrogen-containing compounds can also poison the catalyst.
-
Poor Quality/Age: The catalyst may be old or of poor quality. It's recommended to use a fresh batch of catalyst if inactivity is suspected.
-
-
Sub-optimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: While some reductions can be carried out at atmospheric pressure (balloon), others may require higher pressures to proceed at a reasonable rate.
-
Inadequate Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions.
-
Poor Agitation: In heterogeneous catalysis, vigorous stirring is crucial for effective mass transfer between the substrate, hydrogen, and catalyst.
-
-
Solvent Choice: The solvent plays a critical role. Protic solvents like ethanol or methanol are commonly used. For substrates with poor solubility, a co-solvent system might be necessary.
Question 2: My reaction is slow and appears to have stalled. What could be the cause?
Answer: A stalled reaction is often a sign of catalyst deactivation or inhibition.
-
Catalyst Poisoning by Pyridine: As the reaction progresses, the concentration of the product, 3-(4-aminophenyl)pyridine, increases. Both the starting material and the product can inhibit the catalyst.[1][2]
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.
-
Formation of Intermediates: The reduction of nitro groups proceeds through nitroso and hydroxylamine intermediates. The accumulation of these species can sometimes lead to the formation of byproducts that inhibit the catalyst.
Question 3: I am observing the formation of side products. How can I improve the selectivity?
Answer: Side product formation is a common challenge. Understanding the potential side reactions is key to improving selectivity.
-
Partial Hydrogenation: Incomplete reduction can lead to the presence of intermediates like nitroso and hydroxylamine species. These can further react to form azoxy and azo compounds.
-
Over-reduction: In some cases, the pyridine ring itself can be reduced to a piperidine ring, especially under harsh conditions (high pressure and temperature) or with highly active catalysts like rhodium.
-
Dehalogenation: If the substrate contains halogen substituents, these can be removed by hydrogenolysis, particularly with palladium catalysts.[3]
To improve selectivity:
-
Optimize Reaction Conditions: Use milder conditions (lower temperature and pressure) to minimize over-reduction.
-
Catalyst Choice: Raney Nickel is often a good alternative to Pd/C when dehalogenation is a concern.[3]
-
Use of Additives: The addition of a small amount of acid can protonate the pyridine nitrogen, reducing its poisoning effect and potentially improving selectivity.[2]
Question 4: How can I effectively remove the catalyst after the reaction?
Answer: Proper removal of the heterogeneous catalyst is crucial for product purity.
-
Filtration: The most common method is to filter the reaction mixture through a pad of Celite® or a similar filter aid. It is critical to keep the catalyst wet with the solvent during filtration, as dry palladium on carbon and Raney Nickel can be pyrophoric and ignite upon contact with air.
-
Inert Atmosphere: For air-sensitive products or pyrophoric catalysts, it is advisable to perform the filtration under an inert atmosphere (e.g., nitrogen or argon).
Question 5: What is the best way to purify the final product, 3-(4-aminophenyl)pyridine?
Answer: The purification method will depend on the purity of the crude product and the nature of any impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
-
Extraction: An initial workup involving extraction can help to remove catalyst residues and some impurities. After filtration of the catalyst, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water or brine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of aromatic nitro groups? A1: The most common catalysts are palladium on carbon (Pd/C) and Raney Nickel.[3] Platinum-based catalysts like platinum dioxide (PtO₂) are also highly effective.[5]
Q2: Can I use transfer hydrogenation for this reaction? A2: Yes, catalytic transfer hydrogenation is a viable alternative to using hydrogen gas. Common hydrogen donors include ammonium formate, hydrazine hydrate, and triethylsilane in the presence of a palladium catalyst.[6][7]
Q3: How do I handle pyrophoric catalysts like Pd/C and Raney Nickel safely? A3: These catalysts should always be handled in a wet state and never allowed to dry in the presence of air. After filtration, the catalyst cake should be quenched with water before disposal. All operations should be carried out in a well-ventilated fume hood.
Q4: What is the role of an acidic additive in the hydrogenation of pyridines? A4: An acidic additive, such as acetic acid or a mineral acid, protonates the Lewis basic nitrogen atom of the pyridine ring. This prevents the lone pair of electrons from strongly binding to and poisoning the metal catalyst, thereby facilitating the hydrogenation of the ring.[2]
Q5: How can I monitor the progress of the reaction? A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture at regular intervals. A disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the progression of the reaction.
Data Presentation
Table 1: Typical Reaction Conditions for the Catalytic Reduction of Nitroarenes
| Parameter | Typical Range | Catalyst | Notes |
| Catalyst Loading | 1-10 mol% (metal basis) | Pd/C, PtO₂, Raney Ni | Higher loading may be needed for challenging substrates. |
| Hydrogen Pressure | 1-50 atm (15-735 psi) | Pd/C, PtO₂, Raney Ni | Many reductions proceed at atmospheric pressure (balloon).[8] |
| Temperature | 25-80 °C | Pd/C, PtO₂, Raney Ni | Higher temperatures can increase reaction rate but may lead to side reactions. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF, Acetic Acid | Pd/C, PtO₂, Raney Ni | Protic solvents are generally preferred. |
Table 2: Comparison of Common Catalysts for Nitro Group Reduction
| Catalyst | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Highly active, versatile, and commercially available.[9] | Susceptible to poisoning by sulfur and nitrogen compounds; can catalyze dehalogenation.[1][3] |
| Raney Nickel | Less expensive than palladium, less prone to causing dehalogenation.[3] | Pyrophoric, may require higher temperatures and pressures. |
| Platinum Dioxide (PtO₂) | Very active catalyst, effective for hydrogenating aromatic rings. | More expensive than Pd/C and Raney Nickel. |
| Iron in Acetic Acid | Inexpensive and chemoselective. | Requires stoichiometric amounts of metal and acidic workup.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol provides a general procedure for the reduction of 3-(4-nitrophenyl)pyridine using Pd/C and hydrogen gas.
-
Materials:
-
3-(4-nitrophenyl)pyridine
-
10% Palladium on Carbon (50% wet with water)
-
Methanol or Ethanol
-
Nitrogen gas
-
Hydrogen gas
-
Celite®
-
-
Equipment:
-
A hydrogenation vessel (e.g., Parr shaker or a round-bottom flask suitable for hydrogenation)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or a regulated hydrogen gas source
-
Vacuum/gas inlet adapter
-
Büchner funnel and filter flask
-
-
Procedure:
-
Inerting the Reaction Vessel: In a properly functioning fume hood, add 3-(4-nitrophenyl)pyridine (1.0 eq) and a magnetic stir bar to the hydrogenation vessel.
-
Solvent and Catalyst Addition: Add methanol or ethanol as the solvent (concentration typically 0.1-0.5 M). Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Hydrogenation Setup: Securely seal the reaction vessel. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere. Then, evacuate the vessel and backfill with hydrogen gas from a balloon or a regulated source. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Begin vigorous stirring of the reaction mixture at room temperature. If necessary, the reaction can be gently heated. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), carefully purge the reaction vessel with nitrogen gas to remove all residual hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric, especially after use. Ensure the filter cake remains wet with the solvent throughout the filtration process. After filtration, the Celite® pad with the catalyst should be carefully quenched with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-aminophenyl)pyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the catalytic reduction.
Caption: Troubleshooting guide for low or no conversion.
Caption: Reaction pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Managing Impurities in the Production of 4-(Piperidin-3-yl)aniline
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for managing impurities during the synthesis and analysis of 4-(Piperidin-3-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: Process-related impurities typically arise from unreacted starting materials, intermediates from incomplete reactions, or by-products from side reactions. Based on common synthetic routes, such as the reduction of 3-(4-nitrophenyl)pyridine, the key impurities to monitor are outlined in Table 1.
Data Presentation: Common Impurities
| Impurity Name | Structure | Potential Source |
| 3-(4-Nitrophenyl)pyridine | O=--INVALID-LINK--c1ccc(cc1)-c2cnccc2 | Unreacted starting material from an incomplete reduction step.[1][2] |
| N-(4-(Pyridin-3-yl)phenyl)hydroxylamine | ONc1ccc(cc1)-c2cnccc2 | By-product from the partial reduction of the nitro group. Certain methods are designed to avoid its formation.[2][3] |
| Partially Hydrogenated Species | e.g., 4-(1,2,3,6-Tetrahydropyridin-3-yl)aniline | Incomplete reduction of the pyridine ring during catalytic hydrogenation. |
| Residual Palladium (Pd) | [Pd] | Leaching from the Palladium on Carbon (Pd/C) catalyst used in hydrogenation steps.[4] |
| Residual Zinc (Zn) | [Zn] | Remnant from reduction methods utilizing zinc powder or zinc chloride.[2][3] |
| (R)-4-(Piperidin-3-yl)aniline | (When (S)-enantiomer is desired) | In stereoselective synthesis, this is the undesired enantiomer, acting as a chiral impurity.[1] |
Q2: My final product shows a significant peak corresponding to the starting material, 3-(4-nitrophenyl)pyridine. How can I improve the conversion?
A2: Incomplete conversion is a common issue. To address this, consider the following:
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst.[4]
-
Reagent Stoichiometry: For reductions using reagents like sodium borohydride, ensure the correct molar equivalents are used, as an insufficient amount will lead to incomplete reaction.[2][3]
-
Hydrogen Pressure: In catalytic hydrogenation, insufficient hydrogen pressure can result in incomplete reduction. Ensure the reaction vessel is properly pressurized according to your protocol.
Q3: How can I detect and quantify the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[1] A typical setup involves a reversed-phase C18 column with a mobile phase gradient of an aqueous buffer and an organic solvent like acetonitrile.[1] For enantiomeric purity, specialized chiral chromatography is required.[1] Quantitative ¹H NMR (qNMR) can also be used to determine absolute purity without needing a specific reference standard for each impurity.[5]
Troubleshooting Analytical Issues
Q4: My spots are streaking on the TLC plate during reaction monitoring. What is causing this and how can I fix it?
A4: Streaking (or tailing) on a silica gel TLC plate is a frequent issue with basic compounds like this compound.[6] This occurs because the basic amine functionality interacts strongly with the acidic silica gel.[6]
-
Primary Cause: Strong interaction between the basic analyte and the acidic stationary phase.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the active sites on the silica gel. Common choices include adding 0.5-2% triethylamine (Et₃N) or a 1-10% solution of ammonia in methanol.[6]
-
Alternative Cause: Sample overloading. If the spot is too concentrated, it can cause streaking.[6] Try spotting a more dilute sample.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to get a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Gradient Program | See Table 2 |
Data Presentation: Example HPLC Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. A purity level over 99% is often required for pharmaceutical applications.[1]
-
Visualized Workflows
Caption: A logical workflow for impurity identification and management.
Caption: Formation pathways for common process-related impurities.
References
- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 4. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
optimization of reaction conditions for 4-(Piperidin-3-yl)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Piperidin-3-yl)aniline, a key intermediate in the manufacturing of various pharmaceuticals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following the common synthetic route involving the quaternization of 3-(4-nitrophenyl)pyridine and subsequent reduction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Quaternization Step | Incomplete reaction of 3-(4-nitrophenyl)pyridine with the alkylating agent (e.g., 3-bromopropene or benzyl halide). | - Ensure all reagents are pure and dry.- Increase the reaction temperature or prolong the reaction time. Monitor reaction progress by TLC.- Use a slight excess of the alkylating agent.- Consider the use of a catalyst, such as zinc powder or copper powder, which has been shown to improve yields in some cases.[1][2] |
| Side reactions or degradation of the product. | - Maintain strict temperature control.- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Low Yield in Reduction Step | Incomplete reduction of the N-alkyl-3-(4-nitrophenyl)pyridinium salt. | - Ensure the reducing agent (e.g., sodium borohydride, Pd/C, PtO₂) is fresh and active.- Optimize the stoichiometry of the reducing agent. An excess is often required.- For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and agitation.- The presence of zinc chloride is crucial when using sodium borohydride for the simultaneous reduction of the nitro group and the pyridine ring.[1][2] |
| Formation of by-products. | - A common by-product, especially with catalytic hydrogenation, is N-(4-(pyridin-3-yl)phenyl)hydroxylamine.[1] Using a combination of zinc chloride and sodium borohydride can help to avoid the formation of this impurity.[2]- Over-reduction or side reactions can occur. Careful control of temperature and reaction time is important. | |
| Product Purification Challenges | Presence of persistent impurities. | - The crude product may contain unreacted starting materials or by-products. Recrystallization from a suitable solvent system (e.g., petroleum ether for the quaternary salt, or ethyl acetate/hexane for the final product) is a common purification method.[1][2]- Column chromatography may be necessary for obtaining high-purity material. |
| Product is an oil or difficult to crystallize. | - If the final product is obtained as an oil, try triturating with a non-polar solvent to induce crystallization.- Ensure all solvent from the work-up has been removed under vacuum. | |
| Inconsistent Reaction Results | Variability in reagent quality or reaction setup. | - Use reagents from reliable sources and verify their purity.- Ensure consistent reaction conditions (temperature, stirring speed, atmosphere) between batches.- Moisture can be detrimental to many of the reagents used. Ensure all glassware is dry and use anhydrous solvents where necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: A widely reported and efficient method involves a two-step process:
-
Salification: Reaction of 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene (like 3-bromopropene) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.[1][2]
-
Reduction: Simultaneous reduction of the nitro group and the pyridine ring of the quaternary salt. A common and effective method for this step is the use of sodium borohydride in the presence of zinc chloride.[1][2] This approach avoids the use of expensive precious metal catalysts.[2]
Q2: What are the main advantages of using the sodium borohydride/zinc chloride reduction method?
A2: This method offers several advantages, including:
-
Cost-effectiveness: It avoids the use of expensive precious metal catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[1][2]
-
Mild reaction conditions: The reaction can be carried out at moderate temperatures.[2]
-
High yield: Good to excellent yields have been reported.[1]
-
Reduced by-products: This method can minimize the formation of impurities such as N-(4-(pyridin-3-yl)phenyl)hydroxylamine, which simplifies purification.[2]
Q3: Can catalytic hydrogenation be used for the reduction step?
A3: Yes, catalytic hydrogenation is another viable method. Catalysts such as Pd/C or PtO₂ can be used to reduce the precursor. However, this method can be more expensive due to the cost of the catalyst and may lead to the formation of hydroxylamine by-products, which can complicate the purification process.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are some key safety precautions to take during this synthesis?
A5: Standard laboratory safety practices should always be followed. Specifically:
-
Handle all chemicals, especially alkylating agents and reducing agents, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Use and quench it with care.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate equipment and safety measures.
Experimental Protocols
Protocol 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridinium bromide
This protocol is adapted from patent literature.[1]
-
To a reaction vessel containing 100 mL of acetonitrile, add 20g (100 mmol) of 3-(4-nitrophenyl)pyridine and 1.3g (20 mmol) of zinc powder.
-
Heat the mixture to 65°C with stirring.
-
Add 13.3g (110 mmol) of 3-bromopropene to the reaction mixture.
-
Maintain the reaction at 65°C for 2 hours.
-
After the reaction is complete, cool the mixture and filter to remove any solids.
-
Wash the filter cake three times with acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Recrystallize the resulting solid from petroleum ether.
-
Dry the purified product under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridinium bromide.
Protocol 2: Synthesis of this compound
This protocol is adapted from patent literature.[1]
-
Under a nitrogen atmosphere, add 32.1g (100 mmol) of N-allyl-3-(4-nitrophenyl)pyridinium bromide and 9.5g (70 mmol) of zinc chloride to a reaction vessel containing THF.
-
Stir the mixture for 10-20 minutes.
-
Cool the mixture to 20°C and add 7.7g (200 mmol) of sodium borohydride in portions.
-
Allow the reaction to proceed at 20°C for 3 hours.
-
Concentrate the reaction mixture to approximately 1/3 to 1/4 of its original volume.
-
Pour the concentrated mixture into ice water and quench with dilute hydrochloric acid.
-
Adjust the pH to 10-12 with a base (e.g., NaOH solution).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Recrystallize the crude product from petroleum ether and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-allyl-3-(4-nitrophenyl)pyridinium salt Synthesis
| Parameter | Example 1 [1] | Example 2 [1] | Example 3 [1] |
| 3-(4-nitrophenyl)pyridine (mmol) | 100 | 100 | 100 |
| Zinc Powder (mmol) | 20 | 30 | 10 |
| 3-bromopropene (mmol) | 110 | 110 | 120 |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile |
| Temperature (°C) | 65 | 55 | 60 |
| Reaction Time (hours) | 2 | 2.5 | 2 |
| Yield (%) | 97.7 | 98.4 | 97.5 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Comparison of reduction pathways for this compound synthesis.
References
scale-up challenges for the industrial production of 4-(Piperidin-3-yl)aniline
Welcome to the technical support center for the industrial production of 4-(Piperidin-3-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this critical pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges in the industrial production of this compound include managing costs, controlling impurities, ensuring consistent high yields, and handling reaction exotherms. Historically, the use of expensive precious metal catalysts for the reduction of the pyridine ring and nitro group was a significant cost driver. Modern methods aim to circumvent this by using more economical reagents.[1][2] Additionally, the formation of by-products, such as N-(4-(pyridin-3-yl)phenyl)hydroxylamine, can complicate purification and reduce the overall yield and purity of the final product.[1][3]
Q2: Is there a cost-effective and scalable synthesis method that avoids precious metal catalysts?
A2: Yes, a widely adopted industrial method avoids precious metals. This process involves a two-step synthesis:
-
Salt Formation: 3-(4-nitrophenyl)pyridine is reacted with a 3-halogenated propylene (e.g., 3-bromopropene) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.[1][2]
-
Reduction: The resulting quaternary ammonium salt is then reduced using sodium borohydride in the presence of zinc chloride. This step simultaneously reduces both the nitro group and the pyridine ring to yield this compound under mild conditions.[1][2][4]
Q3: What is the role of zinc chloride in the reduction step?
A3: Zinc chloride acts as a Lewis acid, which enhances the reducing power of sodium borohydride.[4] While sodium borohydride alone is generally not strong enough to reduce the pyridine ring, its combination with zinc chloride allows for the simultaneous and efficient reduction of both the nitro group and the pyridine ring under mild conditions.[2][4]
Q4: How does the stereochemistry of this compound impact its use in pharmaceuticals?
A4: this compound possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as (R)- and (S)-enantiomers.[4] This stereochemistry is critical for its application in chiral drugs, such as the PARP inhibitor Niraparib, which specifically utilizes the (S)-enantiomer.[4] The biological activity of such drugs is often highly dependent on a specific enantiomer, as it will have a better fit in the target enzyme's binding site.[4]
Troubleshooting Guides
Issue 1: Low Product Yield
Question: Our pilot-scale production of this compound is resulting in lower than expected yields. What are the potential causes and how can we troubleshoot this?
Answer: Low yields can stem from incomplete reactions, side-product formation, or suboptimal reaction conditions. Below is a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Incomplete Salt Formation | - Reaction Time & Temperature: Ensure the reaction of 3-(4-nitrophenyl)pyridine and 3-halogenated propylene is run for a sufficient duration and at the optimal temperature (e.g., 55-60°C).[1] Monitor reaction progress via TLC or HPLC. - Reagent Quality: Use high-purity starting materials. Impurities can inhibit the reaction. |
| Inefficient Reduction | - Absence or Insufficient Zinc Chloride: The presence of zinc chloride is crucial for the reduction of the pyridine ring.[2][4] Verify its addition and quantity. - Sodium Borohydride Quality: Use fresh, high-quality sodium borohydride. It can degrade upon storage. - Temperature Control: The reduction is typically exothermic. Maintain the recommended temperature to avoid side reactions. |
| Side Product Formation | - Incomplete Reduction: The formation of intermediates like N-(4-(pyridin-3-yl)phenyl)hydroxylamine can occur if the reduction is not complete.[1][3] Ensure sufficient reducing agent and optimal conditions. - Alternative Reaction Pathways: The choice of reagents can influence side product formation. The described method with zinc chloride and sodium borohydride is designed to minimize by-products.[1] |
Issue 2: High Levels of Impurities in the Final Product
Question: We are observing significant impurities in our final product after purification. What are the likely impurities and how can we minimize them?
Answer: Impurities can be unreacted starting materials, intermediates from incomplete reactions, or by-products.
| Potential Impurity | Source | Mitigation Strategy |
| 3-(4-nitrophenyl)pyridine | Incomplete salt formation reaction. | - Increase reaction time or temperature during the salt formation step. - Ensure proper stoichiometry of reagents. |
| N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | Incomplete reduction. | - Ensure an adequate amount of sodium borohydride and zinc chloride are used. - Optimize reduction temperature and time. |
| N-(4-(pyridin-3-yl)phenyl)hydroxylamine | Incomplete reduction of the nitro group. | - The use of zinc chloride and sodium borohydride is reported to avoid this by-product.[1][3] - Ensure the reduction goes to completion. |
| Residual Zinc Salts | From the reduction step. | - Implement an effective aqueous work-up and extraction procedure to remove inorganic salts. - Consider a final recrystallization or column chromatography for purification. |
Experimental Protocols
Key Synthesis Method: Two-Step Synthesis via Quaternary Ammonium Salt
This method avoids the use of precious metal catalysts and is suitable for large-scale industrial production.[1][2]
Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt
-
To a reaction vessel containing acetonitrile (100ml), add 3-(4-nitrophenyl)pyridine (20g, 100mmol) and zinc powder (0.65g, 10mmol).
-
Heat the mixture to 60°C and add 3-bromopropene (14.5g, 120mmol).
-
Maintain the reaction at 60°C for 2 hours.
-
After the reaction is complete, filter the mixture and wash the filter cake three times with acetonitrile.
-
Combine the filtrate and the washes, and concentrate under reduced pressure.
-
Recrystallize the crude product from petroleum ether and dry under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
Step 2: Synthesis of this compound
-
Mix the N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt with zinc chloride.
-
Add sodium borohydride to the mixture to carry out the reduction.
-
The reaction proceeds under mild conditions, yielding this compound.
Quantitative Data
The following tables summarize quantitative data from reported examples of the synthesis.
Table 1: Yield of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt
| Reactants | Conditions | Yield | Reference |
| 3-(4-nitrophenyl)pyridine (100mmol), 3-bromopropene (120mmol), Zinc powder (10mmol) | Acetonitrile, 60°C, 2h | 97.5% | [1] |
| 3-(4-nitrophenyl)pyridine (100mmol), 3-bromopropene (110mmol), Zinc powder (30mmol) | Acetonitrile, 55°C, 2.5h | 98.4% | [1] |
| 3-(4-nitrophenyl)pyridine, 3-bromopropene (without Zinc powder) | Not specified | 83.2% | [2] |
Table 2: Purity of this compound from Reduction
| Conditions | Product Purity | Reference |
| Reduction with sodium borohydride in the presence of zinc chloride | Not specified, but implied high purity | [1][2] |
| Reduction with sodium borohydride without zinc chloride | 66.3% | [2] |
Visualizations
References
- 1. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 3. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 4. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
Technical Support Center: Preventing the Formation of N-(4-(pyridyl-3-yl)phenyl)hydroxylamine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at preventing the formation of N-(4-(pyridyl-3-yl)phenyl)hydroxylamine, a potential metabolite or intermediate.
Frequently Asked Questions (FAQs)
Q1: What is N-(4-(pyridyl-3-yl)phenyl)hydroxylamine and why is its formation a concern?
N-(4-(pyridyl-3-yl)phenyl)hydroxylamine is an N-arylhydroxylamine. The formation of arylhydroxylamines can be a concern in drug development and chemical synthesis for several reasons. They are often reactive intermediates that can be unstable and may be involved in undesirable side reactions. In a biological context, N-arylhydroxylamines can be metabolites of aromatic amines and nitroaromatic compounds and have been associated with toxicity. Therefore, controlling or preventing their formation is often a critical objective.
Q2: What is the primary synthetic route that could lead to the formation of N-(4-(pyridyl-3-yl)phenyl)hydroxylamine?
The most common pathway for the formation of N-(4-(pyridyl-3-yl)phenyl)hydroxylamine is the partial reduction of the corresponding nitroaromatic compound, 3-(4-nitrophenyl)pyridine. This reduction is a stepwise process, and the hydroxylamine is a key intermediate. If the reduction is not driven to completion to form the corresponding amine (N-(4-(pyridyl-3-yl)phenyl)amine), the hydroxylamine can accumulate.
Q3: What are the key factors that influence the formation of N-(4-(pyridyl-3-yl)phenyl)hydroxylamine during a reduction reaction?
Several factors can influence the selective formation or avoidance of N-arylhydroxylamines:
-
Choice of Reducing Agent and Catalyst: Milder reducing agents are more likely to stop at the hydroxylamine stage, while stronger ones tend to produce the amine.
-
Reaction Temperature: Lower temperatures generally favor the formation of the hydroxylamine, while higher temperatures can promote further reduction to the amine.
-
pH of the Reaction Medium: The stability of arylhydroxylamines is often pH-dependent.
-
Presence of Additives: Certain additives can modify the catalyst surface and improve selectivity for or against the hydroxylamine.
Troubleshooting Guides
Issue 1: High levels of N-(4-(pyridyl-3-yl)phenyl)hydroxylamine detected when the desired product is the corresponding amine.
Q: My reaction to reduce 3-(4-nitrophenyl)pyridine to the amine is producing significant amounts of the hydroxylamine intermediate. How can I promote complete reduction?
A: This is a common issue of incomplete reduction. Here are several strategies to drive the reaction to completion:
-
Increase Reaction Time or Temperature: The conversion of the hydroxylamine to the amine may be slow under your current conditions. Monitor the reaction over a longer period or consider a modest increase in temperature.
-
Change the Catalyst or Increase Catalyst Loading: If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active.[1] Increasing the catalyst loading can also help. Raney Nickel is another option that is effective for nitro group reductions.[1]
-
Switch to a Stronger Reducing Agent: If you are using a mild reducing agent, consider switching to a more robust system like iron powder in acidic media (e.g., acetic acid or with ammonium chloride) or tin(II) chloride.[2][3]
-
Adjust the pH: For metal-mediated reductions, an acidic environment is often necessary to facilitate the complete reduction to the amine.[2]
Issue 2: Low or no yield of the desired N-(4-(pyridyl-3-yl)phenyl)hydroxylamine when it is the target product.
Q: I am trying to synthesize N-(4-(pyridyl-3-yl)phenyl)hydroxylamine, but I am getting low yields and mostly the starting material or the fully reduced amine. How can I improve the selectivity for the hydroxylamine?
A: Achieving high selectivity for the hydroxylamine requires careful control of the reaction conditions to prevent over-reduction.
-
Use a Milder Reducing Agent: Zinc dust in the presence of ammonium chloride is a classic method for preparing arylhydroxylamines from nitroarenes.[3][4]
-
Control the Temperature: Perform the reaction at a low temperature (e.g., 0-15°C) to disfavor the further reduction of the hydroxylamine to the amine.[4]
-
Careful Monitoring: Monitor the reaction closely using a suitable analytical technique like HPLC or TLC. Stop the reaction as soon as the starting material is consumed and before significant amounts of the amine are formed.
-
Use of Catalyst Modifiers: In catalytic hydrogenation, additives like dimethyl sulfoxide (DMSO) can sometimes be used to selectively poison the catalyst against the reduction of the hydroxylamine.
Issue 3: The isolated N-(4-(pyridyl-3-yl)phenyl)hydroxylamine is unstable and decomposes upon storage or during workup.
Q: My isolated N-(4-(pyridyl-3-yl)phenyl)hydroxylamine product seems to be degrading. How can I improve its stability?
A: N-arylhydroxylamines are notoriously unstable.[5][6] Here are some measures to handle and store them:
-
Avoid Heat and Light: Store the compound at low temperatures (e.g., -20°C) and protected from light.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Arylhydroxylamines can be oxidized to the corresponding nitroso compounds.[6]
-
Avoid Strong Acids: In the presence of strong acids, arylhydroxylamines can undergo rearrangement (the Bamberger rearrangement).[6]
-
Immediate Use: It is often best to use the hydroxylamine in the next reaction step immediately after its preparation without prolonged storage.[4][5]
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitroarenes
| Reducing System | Typical Conditions | Selectivity for Hydroxylamine | Selectivity for Amine | Key Considerations |
| H₂/Pd/C | H₂ gas, various solvents (e.g., EtOH, EtOAc) | Low to Moderate | High | Can be too reactive for hydroxylamine isolation; risk of dehalogenation.[1] |
| H₂/Raney Ni | H₂ gas, various solvents | Low to Moderate | High | Good for substrates with halogens that might be removed by Pd/C.[1] |
| Zn/NH₄Cl | Aqueous ethanol, 0-20°C | High | Low | Classic method for hydroxylamine synthesis; temperature control is crucial.[3][4] |
| Fe/AcOH or Fe/NH₄Cl | Acetic acid or aqueous ethanol, reflux | Very Low | Very High | A robust and economical method for complete reduction to the amine.[2] |
| SnCl₂/HCl | Concentrated HCl, ethanol | Very Low | Very High | Effective for complete reduction, but tin waste can be an issue. |
| NaBH₄/Ni(PPh₃)₄ | Ethanol, room temperature | Low | High | A milder alternative for complete reduction.[7] |
Experimental Protocols
Protocol 1: Selective Reduction of 3-(4-nitrophenyl)pyridine to N-(4-(pyridyl-3-yl)phenyl)hydroxylamine
This protocol is adapted from standard procedures for the synthesis of N-arylhydroxylamines using zinc dust.[4]
Materials:
-
3-(4-nitrophenyl)pyridine
-
Zinc dust (<10 µm)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-(4-nitrophenyl)pyridine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add ammonium chloride (1.5 eq) to the solution and stir until it dissolves.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
While stirring vigorously, add zinc dust (2.5 eq) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, continue to stir the reaction mixture at 5-10°C and monitor its progress by HPLC or TLC.
-
Once the starting material is consumed (typically 1-2 hours), filter the reaction mixture through a pad of celite to remove the zinc salts.
-
The filtrate contains the N-(4-(pyridyl-3-yl)phenyl)hydroxylamine. Due to its instability, it is recommended to use this solution directly in the next step if possible.
-
If isolation is necessary, the product can be extracted with an organic solvent (e.g., ethyl acetate) after partial removal of the ethanol under reduced pressure. The organic extracts should be dried over anhydrous sodium sulfate, filtered, and the solvent carefully removed at low temperature.
Protocol 2: HPLC Analysis of the Reaction Mixture
This protocol provides a general method for monitoring the reduction of 3-(4-nitrophenyl)pyridine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Expected Elution Order: N-(4-(pyridyl-3-yl)phenyl)hydroxylamine is expected to be less polar than the corresponding amine but more polar than the starting nitro compound. The exact retention times should be confirmed with standards if available.
Visualizations
Caption: Reaction pathway for the reduction of 3-(4-nitrophenyl)pyridine.
Caption: Troubleshooting workflow for managing hydroxylamine formation.
Caption: Logical relationships of factors affecting hydroxylamine selectivity.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 7. jsynthchem.com [jsynthchem.com]
catalyst poisoning in the hydrogenation step for 4-(Piperidin-3-yl)aniline
Technical Support Center: Catalyst Poisoning in Hydrogenation Reactions
Welcome, researchers, scientists, and drug development professionals. This center provides specialized troubleshooting guidance for catalyst poisoning encountered during the hydrogenation of 4-(Piperidin-3-yl)aniline and similar nitroarene reductions.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of 4-(3-nitrophenyl)piperidine to this compound has stalled. What are the likely causes?
A1: A stalled or slow hydrogenation reaction is most commonly due to catalyst deactivation. The primary causes include:
-
Catalyst Poisoning: The active sites on your catalyst (e.g., Pd/C) are blocked by chemical contaminants.[1]
-
Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a less active batch.[2]
-
Sub-optimal Reaction Conditions: Issues with hydrogen pressure, temperature, or inadequate agitation can hinder the reaction rate.[1][3]
-
Product Inhibition: The amine product itself can adsorb onto the catalyst surface, competing with the starting material and slowing the reaction as the concentration of the product increases.[3]
Q2: What are the most common catalyst poisons for Palladium (Pd) catalysts in this type of reaction?
A2: Palladium catalysts are highly susceptible to poisoning. For the hydrogenation of a nitroarene containing a piperidine ring, be aware of the following common poisons:
-
Sulfur Compounds: Thiols, thioethers, and sulfates are potent poisons for palladium catalysts.[3] Even trace amounts can severely inhibit the reaction. These can originate from sulfur-containing reagents used in previous synthetic steps.
-
Nitrogen-Containing Heterocycles: While the goal is to reduce the nitro group, other nitrogen functionalities, including the piperidine ring of the substrate or product, can act as inhibitors by coordinating to the palladium surface.[4][5] Pyridine and its derivatives are known catalyst poisons.[6]
-
Halides: Residual halide ions (Cl-, Br-, I-) from preceding reactions can poison the catalyst.[3][4]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic in reagents or from equipment can irreversibly poison the catalyst.[7]
-
Carbon Monoxide (CO): CO, which can be an impurity in the hydrogen gas source, strongly adsorbs to the catalyst surface.[3][4]
Q3: How can I determine if my catalyst is poisoned?
A3: Signs of catalyst poisoning during your experiment include:
-
A significant decrease or complete stop in hydrogen uptake.[3]
-
The reaction stalling before the starting material is fully consumed, as observed by TLC or LC-MS analysis.[3]
-
Formation of undesired side-products, such as hydroxylamines or azo compounds, which can result from incomplete hydrogenation.[3]
Q4: Can the this compound product itself be poisoning the catalyst?
A4: Yes, this is possible through a process called product inhibition. The amine product can compete with the nitro-containing starting material for the active sites on the catalyst.[3] This is especially relevant in substrates with multiple nitrogen atoms, like yours, which can chelate or strongly adsorb to the palladium surface.
Q5: Is it possible to regenerate a poisoned catalyst?
A5: In some cases, yes. The method depends on the nature of the poison.
-
Reversible Poisoning: If the poison is weakly adsorbed, its effects can sometimes be overcome by altering reaction conditions (e.g., increasing temperature or pressure) or by washing the catalyst.[8]
-
Irreversible Poisoning: If the poison forms a strong chemical bond with the catalyst, such as with sulfur or heavy metals, the deactivation is often permanent, and the catalyst must be replaced.[8] Regeneration of sulfur-poisoned palladium can be difficult.[9]
Troubleshooting Guide: Slow or Stalled Hydrogenation
If you are experiencing a slow or stalled reaction, follow this systematic troubleshooting workflow.
Data Presentation
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources | Catalyst Affected | Poisoning Type |
| Sulfur Compounds | Thiols, Thioethers, H₂S, Sulfates | Impurities in starting materials, reagents from previous steps.[3] | Pd, Pt, Ni | Permanent/Irreversible |
| Nitrogen Compounds | Pyridine, Quinolines, Nitriles, Oximes | Substrate/product itself, impurities.[4] | Pd, Pt | Reversible/Competitive |
| Halides | Cl⁻, Br⁻, I⁻ | Residual starting materials or reagents (e.g., from acid chlorides). | Pd, Pt | Reversible/Irreversible |
| Heavy Metals | Hg, Pb, As | Contaminated reagents, leaching from equipment. | Pd, Pt, Ni | Permanent/Irreversible |
| Carbon Monoxide | CO | Impurity in hydrogen gas cylinder.[3] | Pd, Pt, Ni | Reversible |
| Water | H₂O | Wet solvents, can cause oxidation or sintering of some catalysts.[10][11] | Cu-based, Ni | Reversible |
Table 2: Susceptibility of Common Hydrogenation Catalysts
| Catalyst | Common Applications | Advantages | Susceptibility to Poisoning |
| Pd/C (Palladium on Carbon) | Nitro groups, alkenes, alkynes, benzyl deprotection | Highly active, versatile, cost-effective | Highly sensitive to sulfur, nitrogen compounds, and halides.[1] |
| PtO₂ (Adam's Catalyst) | Aromatic rings, hindered alkenes | Robust, effective for difficult reductions | Less sensitive to nitrogen poisoning than Pd/C, but still affected by sulfur. |
| Pd(OH)₂/C (Pearlman's Catalyst) | Benzyl deprotection, nitro groups | More active than Pd/C for some substrates, less prone to causing hydrogenolysis.[2] | Susceptible to sulfur and other common poisons. |
| Raney® Nickel | Nitro groups, nitriles, aldehydes | Cost-effective, highly active | Very sensitive to sulfur and halogen compounds.[3] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of 4-(3-nitrophenyl)piperidine
This protocol provides a baseline for the reaction.
-
Vessel Preparation: Add 4-(3-nitrophenyl)piperidine (1.0 eq) to a pressure reactor vessel (e.g., a Parr shaker).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5-10% w/w of 10% Pd/C catalyst.
-
Solvent Addition: Add a suitable degassed solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to dissolve the substrate. Common concentrations range from 0.05 to 0.5 M.[1]
-
System Purge: Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor with hydrogen (typically 1-5 bar, or balloon pressure, is a good starting point) and begin vigorous agitation.[1] Monitor the reaction by hydrogen uptake or by periodic sampling and analysis (TLC, LC-MS).
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst/Celite pad to dry in the air, as it can be pyrophoric. Keep it wet with solvent.[12] Wash the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Troubleshooting - Small-Scale Test for Catalyst Poisoning
Use this protocol to determine if your starting material contains catalyst poisons.
-
Setup Two Vials: Prepare two identical small-scale reaction vials suitable for balloon hydrogenation.
-
Vial A (Control): Add a known "clean" substrate that hydrogenates reliably under standard conditions (e.g., nitrobenzene), solvent, and a fresh sample of your catalyst.
-
Vial B (Test): Add the same "clean" substrate, solvent, fresh catalyst, AND a small amount (~5-10 mol%) of your problematic 4-(3-nitrophenyl)piperidine starting material.
-
Run Reactions: Purge both vials with hydrogen and run the reactions side-by-side.
-
Analysis: Monitor the consumption of the "clean" substrate in both vials by TLC or GC. If the reaction in Vial B is significantly slower or stalls compared to Vial A, it strongly indicates that your starting material contains a catalyst poison.
Protocol 3: Purification of Starting Material to Remove Poisons
If Protocol 2 indicates the presence of poisons, purify your starting material.
-
Recrystallization: If your starting material is a solid, recrystallization from a suitable solvent system is an effective method to remove many impurities.
-
Column Chromatography: Purify the material using silica gel chromatography with an appropriate eluent system. This is effective for removing a wide range of polar and non-polar impurities.
-
Activated Carbon Treatment: Dissolve the starting material in a suitable solvent and stir with a small amount of activated carbon for 1-2 hours. The carbon can adsorb sulfur-containing impurities. Filter the mixture through Celite® and recrystallize the product.
-
Purity Confirmation: After purification, confirm the purity of your starting material by LC-MS and/or NMR before attempting the hydrogenation again.
Visualization of Poisoning Mechanism
The following diagram illustrates how a poison molecule, such as a thiol (R-SH), can deactivate a palladium catalyst surface.
References
- 1. benchchem.com [benchchem.com]
- 2. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyst Poisoning Testing [intertek.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi-res.com [mdpi-res.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The compound 4-(piperidin-3-yl)aniline is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib.[1][2][3] The efficient and cost-effective production of this key building block is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of two prominent synthetic routes to this compound, starting from 3-(4-nitrophenyl)pyridine. The comparison focuses on a non-precious metal reduction pathway and a classical catalytic hydrogenation approach, evaluating them on key metrics such as yield, reaction conditions, and catalyst selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Non-Precious Metal Reduction | Route 2: Catalytic Hydrogenation |
| Starting Material | 3-(4-Nitrophenyl)pyridine | 3-(4-Nitrophenyl)pyridine |
| Key Intermediate | N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt | Halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium |
| Reduction Method | Sodium borohydride with zinc chloride | Catalytic Hydrogenation with Pd/C |
| Overall Yield | High | High |
| Key Advantages | Avoids use of precious metals, mild conditions[4] | Well-established methodology, high efficiency |
| Key Disadvantages | Stoichiometric use of reducing agents | Requires specialized high-pressure equipment, use of precious metal catalyst |
Synthetic Route Overviews
This guide details two distinct methodologies for the synthesis of this compound. The first route employs a non-precious metal-mediated reduction, offering a cost-effective and environmentally benign alternative. The second route utilizes a traditional catalytic hydrogenation, a robust and widely practiced industrial method.
Caption: Comparative workflow of two synthetic routes to this compound.
Route 1: Non-Precious Metal Reduction
This synthetic pathway avoids the use of costly precious metal catalysts and is characterized by mild reaction conditions, making it particularly suitable for large-scale industrial production.[4] The process involves two main steps: the formation of an N-allyl quaternary ammonium salt, followed by a simultaneous reduction of the nitro group and the pyridine ring.
Experimental Protocol
Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt [4]
-
To a reaction vessel containing 100 ml of acetonitrile, add 20g (100mmol) of 3-(4-nitrophenyl)pyridine and 1.95g (30mmol) of zinc powder.
-
Heat the mixture to 55°C and add 13.3g (110mmol) of 3-bromopropene.
-
Maintain the reaction at 55°C for 2.5 hours.
-
After the reaction is complete, filter the mixture and wash the filter cake three times with acetonitrile.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Recrystallize the crude product from petroleum ether and dry under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt. The reported yield is approximately 98.4%.
Step 2: Synthesis of this compound [4]
-
In a reaction vessel under a protective atmosphere (e.g., nitrogen), mix the N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt with zinc chloride in tetrahydrofuran or ethanol. The molar ratio of the quaternary salt to zinc chloride should be between 1:0.5 and 1:0.7.
-
Stir the mixture for 10-20 minutes.
-
Portion-wise, add sodium borohydride to the mixture, with the total molar ratio of the quaternary salt to sodium borohydride being between 1:1.5 and 1:2.
-
Maintain the reaction at a temperature of 20-30°C for 3-5 hours.
-
Upon completion, concentrate the reaction mixture to approximately 1/3 to 1/4 of its original volume.
-
Pour the concentrated mixture into ice water and quench with dilute hydrochloric acid to a pH of 3-4.
-
Adjust the pH to 10-12 using a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain this compound.
Caption: Detailed workflow for the non-precious metal reduction route.
Route 2: Catalytic Hydrogenation
This approach follows a more traditional path for the synthesis of piperidines, utilizing a palladium on carbon (Pd/C) catalyst to facilitate the reduction of both the nitro group and the pyridine ring.[5] This method is known for its high efficiency and scalability, although it requires specialized equipment for handling hydrogen gas under pressure.
Experimental Protocol
Step 1: Synthesis of Halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium [5]
-
React 3-(4-nitrophenyl)pyridine with a benzyl halide (e.g., benzyl chloride, benzyl bromide, or benzyl iodide) in an organic solvent such as acetonitrile, toluene, dichloromethane, or tetrahydrofuran. The molar ratio of 3-(4-nitrophenyl)pyridine to benzyl halide can range from 1:0.9 to 1:2.5, with a preferred range of 1:1.05 to 1:1.20.
-
The reaction temperature is preferably maintained between 65-70°C for 2-3 hours.
-
The addition of copper powder can catalyze and promote the formation of the pyridinium salt.
Step 2: Synthesis of this compound [5]
-
The halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium is subjected to catalytic hydrogenation in the presence of a Pd/C catalyst.
-
This reaction is carried out under a hydrogen atmosphere at a pressure and temperature suitable for the simultaneous reduction of the nitro group and the pyridine ring, as well as the hydrogenolysis of the N-benzyl group. (Specific conditions for temperature and pressure are not detailed in the source material but are typically in the range of room temperature to 100°C and 1-50 atm of H2 pressure for similar transformations).
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed to yield this compound. This method is noted to effectively avoid the generation of N-(4-(pyridyl-3-yl)phenyl)hydroxylamine impurity.[5]
Caption: Detailed workflow for the catalytic hydrogenation route.
Concluding Remarks
Both synthetic routes presented offer viable and high-yielding pathways to the pharmaceutically important intermediate, this compound. The choice between the non-precious metal reduction and catalytic hydrogenation would likely depend on the specific capabilities and priorities of the manufacturing setting.
The non-precious metal route is attractive due to its avoidance of expensive and supply-sensitive precious metals and its operation under mild conditions. This could translate to lower production costs and a reduced environmental footprint.
Conversely, catalytic hydrogenation is a well-understood and highly efficient technology. For organizations with established infrastructure for high-pressure hydrogenations, this route may offer advantages in terms of process robustness and scalability.
Ultimately, a thorough process development and optimization study, including a detailed cost and safety analysis, would be necessary to determine the most suitable synthetic strategy for the large-scale production of this compound.
References
- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 5. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
A Cost-Effective, Precious Metal-Free Pathway to a Key Pharmaceutical Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of 4-(Piperidin-3-yl)aniline, a crucial intermediate for various therapeutic agents, presents a significant cost and sustainability challenge. Traditional synthesis routes often rely on expensive and environmentally demanding precious metal catalysts. This guide provides a comprehensive comparison of a novel, cost-effective synthesis of this compound that circumvents the use of precious metals, with a conventional approach utilizing a precious metal catalyst.
This comparison is supported by a detailed analysis of experimental data, complete experimental protocols, and visualizations of the synthetic workflows, offering a clear and objective assessment for informed decision-making in drug development and manufacturing.
Performance and Cost Comparison: A Head-to-Head Analysis
The following table summarizes the key quantitative data for both the cost-effective, non-precious metal synthesis and a traditional precious metal-catalyzed approach.
| Parameter | Cost-Effective, Non-Precious Metal Synthesis | Traditional Precious Metal-Catalyzed Synthesis |
| Key Reagents | 3-(4-nitrophenyl)pyridine, 3-bromopropene, Zinc Chloride, Sodium Borohydride | 3-(4-nitrophenyl)pyridine, Hydrogen Gas |
| Catalyst | None (Zinc powder used as a promoter) | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) |
| Overall Yield | ~85-95%[1][2] | Typically 80-95% |
| Purity | High, with simplified purification[1] | High, but may require removal of residual metal catalyst |
| Reaction Conditions | Mild (55-65°C for salt formation; 0-30°C for reduction)[1] | Elevated pressure (hydrogen gas), variable temperature |
| Key Cost Drivers | Solvents, 3-bromopropene | Precious metal catalyst (significant cost), high-pressure equipment |
| Sustainability | Avoids use of rare and expensive precious metals. | Relies on finite precious metal resources; catalyst recycling is crucial but can be complex. |
Experimental Protocols: A Step-by-Step Guide
Cost-Effective Synthesis of this compound (Non-Precious Metal Method)
This protocol is based on the method described in patent CN106432054A.[1][2]
Step 1: Synthesis of N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt
-
To a reaction vessel containing 100 ml of acetonitrile, add 20g (100mmol) of 3-(4-nitrophenyl)pyridine and 1.95g (30mmol) of zinc powder.
-
At 55°C, add 13.3g (110mmol) of 3-bromopropene.
-
Maintain the reaction at 55°C for 2.5 hours.
-
After the reaction is complete, filter the mixture and wash the filter cake three times with acetonitrile.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Recrystallize the residue from petroleum ether and dry under vacuum to obtain N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt. The expected yield is approximately 98.4%.[1]
Step 2: Reduction to this compound
-
In a reaction vessel, dissolve 32.1g (100mmol) of the N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt in 200ml of ethanol.
-
Add 13.6g (100mmol) of zinc chloride and stir the mixture.
-
Cool the mixture to 0°C and slowly add 15.1g (400mmol) of sodium borohydride in portions, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, adjust the pH to 2 with 2M hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100ml).
-
Adjust the pH of the aqueous layer to 10 with 2M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 100ml).
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The expected yield is approximately 89.2%.[1]
Traditional Synthesis of this compound (Precious Metal-Catalyzed Method)
This protocol is a representative procedure based on standard catalytic hydrogenation methods.
Step 1: Catalytic Hydrogenation of 3-(4-nitrophenyl)pyridine
-
In a high-pressure hydrogenation reactor, dissolve 20g (100mmol) of 3-(4-nitrophenyl)pyridine in 200ml of methanol or ethanol.
-
Carefully add 1.0g of 10% Palladium on Carbon (Pd/C) catalyst (5% w/w).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Heat the reaction mixture to 50-80°C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake and/or thin-layer chromatography. The reaction can take several hours to complete.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Further purification may be required, such as recrystallization or column chromatography, to remove any impurities.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of both the cost-effective and traditional synthesis methods.
Conclusion
The non-precious metal synthesis of this compound offers a compelling alternative to traditional precious metal-catalyzed methods. The key advantages lie in its cost-effectiveness, avoidance of expensive and resource-limited catalysts, and mild reaction conditions. The reported high yields and simplified purification further enhance its attractiveness for large-scale industrial production. While precious metal catalysis remains a powerful tool in organic synthesis, the development of sustainable and economical alternatives, as demonstrated here, is crucial for the future of pharmaceutical manufacturing. This guide provides the necessary data and protocols to enable researchers and drug development professionals to evaluate and potentially implement this more efficient synthetic route.
References
Comparative Biological Activity: 4-(Piperidin-3-yl)aniline Versus Other Aniline Derivatives
A Guide for Researchers in Drug Discovery and Development
Aniline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The versatility of the aniline scaffold allows for chemical modifications that can profoundly influence biological activity, enabling the targeted design of molecules with specific pharmacological profiles. This guide provides a comparative analysis of the biological activity of 4-(Piperidin-3-yl)aniline, a prominent heterocyclic derivative, against other classes of aniline compounds, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a bifunctional molecule incorporating both an aniline and a piperidine pharmacophore. This unique structure makes it a highly valuable building block in the synthesis of complex therapeutic agents.[1] Its most notable application is as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] The presence of a chiral center at the 3-position of the piperidine ring allows for stereospecific interactions with biological targets, which is a critical factor in its pharmacological profile.[1]
Biological Activity Profile of this compound Derivatives
The primary biological significance of the this compound scaffold lies in its role in developing potent enzyme inhibitors. The piperidine ring's position and stereochemistry are crucial for receptor binding and overall bioactivity.[1]
-
PARP Inhibition: The (S)-enantiomer of this compound is specifically utilized in the synthesis of Niraparib, highlighting the stereospecificity of the PARP enzyme's binding site. PARP inhibitors function by disrupting DNA repair pathways in cancer cells, leading to apoptosis, particularly in tumors with existing DNA repair deficiencies like BRCA mutations.[1]
-
PI3Kδ Inhibition: The 4-(piperidin-3-yl)amino moiety has been incorporated into quinazoline derivatives to create potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[2][3]
Comparative Analysis with Other Aniline Derivatives
While this compound derivatives are prominent as kinase inhibitors, the broader class of aniline compounds exhibits a wide spectrum of biological activities, driven by diverse structural modifications.
-
Antifungal Activity: Structure-activity relationship (SAR) studies on aniline derivatives of chlorothalonil have shown that substitutions on the phenyl ring significantly impact fungicidal activity. For instance, the introduction of an electron-withdrawing group like a nitro (NO2) group at the 4-position can enhance efficacy against pathogens like cucumber downy mildew.[4][5] In contrast, other substitutions, such as single chlorine atoms, may not improve activity.[4]
-
Anticancer and Cytotoxic Activity: Many aniline derivatives have been developed as anticancer agents.
-
Antimicrotubule Agents: 7-Anilino triazolopyrimidines have been synthesized and shown to possess potent antiproliferative activity by inhibiting tubulin polymerization.[6]
-
Kinase Inhibition: Furan-containing aniline derivatives and other N-arylmethyl-aniline hybrids have demonstrated significant growth inhibition against various cancer cell lines, often by targeting kinases like EGFR.[7][8]
-
Broad Cytotoxicity: Various aniline derivatives have been evaluated against panels of cancer cell lines, demonstrating a range of cytotoxic potencies.[7][8]
-
-
Bioimaging: Aniline-based squaraine dyes have been developed as fluorescent probes for two-photon bioimaging in plant cells, with their terminal groups being modified to tune properties like hydrophilicity and cell entry.[9]
-
Enzyme Modulation: Certain aniline derivatives can act as activators or inhibitors of polyamine catabolism, an important target in cancer therapy. The presence and position of halogens on the aniline ring have been shown to influence this activity.[10]
Quantitative Data Summary
The following tables summarize the biological activities of this compound derivatives and other representative aniline compounds, providing a quantitative comparison of their potency.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | Core Structure | Target/Assay | Activity (IC₅₀) | Reference |
| A5 | 4-(piperid-3-yl)amino-6-pyridylquinazoline | PI3Kδ | 1.3 nM | [2] |
| A8 | 4-(piperid-3-yl)amino-6-pyridylquinazoline | PI3Kδ | 0.7 nM | [2] |
| Idelalisib (Ref.) | Purine-quinazoline | PI3Kδ | 1.2 nM | [2] |
| Compound 20 | 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine | PI3Kδ | 0.286 µM | [3] |
| Compound 21 | 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine | PI3Kδ | 0.452 µM | [3] |
Table 2: Biological Activity of Various Aniline Derivatives
| Compound ID | Core Structure | Target/Assay | Activity | Reference |
| Compound 20 | Chlorothalonil-Aniline Derivative | Cucumber downy mildew | 85% control @ 6.25 mg/L | [4][5] |
| 8s | 7-(4'-chloroanilino)-triazolopyrimidine | Antiproliferative (Mean) | IC₅₀ = 91 nM | [6] |
| 8u | 7-(4'-bromoanilino)-triazolopyrimidine | Antiproliferative (Mean) | IC₅₀ = 83 nM | [6] |
| 8a | 4-Anilinoquinazoline | A431 cell growth inhibition | IC₅₀ = 2.62 µM | [7] |
| Test Compound 1 | 4-(oxan-2-yl)aniline derivative (Hypothetical) | A431 cell cytotoxicity | IC₅₀ = 5.2 µM | [8] |
| Gefitinib (Ref.) | 4-Anilinoquinazoline | A431 cell cytotoxicity | IC₅₀ = 0.5 µM | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of aniline derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the target kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding Adenosine Triphosphate (ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining or by using specific antibodies to detect the phosphorylated product.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[8]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
Protocol:
-
Cell Treatment: Treat cells with the test compound at a concentration known to induce cytotoxicity (e.g., 2x IC₅₀) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic) can be quantified based on their fluorescence signals.[8]
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, is a common target for aniline-based kinase inhibitors.
Caption: Experimental workflow for determining the cytotoxicity of aniline derivatives using the MTT assay.
Caption: A conceptual diagram illustrating how modifications to different parts of the aniline scaffold influence its overall biological activity.
References
- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (e.e.) is a critical quality control parameter in the synthesis of chiral pharmaceutical intermediates. (S)-4-(Piperidin-3-yl)aniline is a key building block in the synthesis of various therapeutic agents, including the PARP inhibitor Niraparib. Ensuring the enantiomeric purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient.
This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of (S)-4-(Piperidin-3-yl)aniline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and supporting data for analogous compounds are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of (S)-4-(Piperidin-3-yl)aniline depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the nature of the sample matrix. Chiral HPLC is often the method of choice due to its high resolution and broad applicability. Chiral GC offers a high-speed alternative, particularly for volatile derivatives, while chiral NMR provides a rapid screening method without the need for physical separation of the enantiomers.
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based (e.g., Chiralpak® AD-H), protein-based (e.g., AGP) | High resolution, broad applicability, well-established, preparative scale possible. | May require derivatization for detection, longer analysis times compared to GC. |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase in the gas phase. | Cyclodextrin derivatives (e.g., β-cyclodextrin) | High efficiency, fast analysis times, suitable for volatile compounds. | Often requires derivatization to improve volatility and peak shape, not suitable for thermally labile compounds. |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | Chiral acids (e.g., (R)-mandelic acid), chiral alcohols, lanthanide shift reagents. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity and accuracy compared to chromatographic methods, may require higher sample concentrations, expensive chiral reagents. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. For amines like 4-(Piperidin-3-yl)aniline, which lack a strong chromophore, pre-column derivatization is often employed to enhance UV detection and improve chromatographic separation. A well-established method for the closely related compound piperidin-3-amine involves derivatization with p-toluenesulfonyl chloride.[1][2]
Derivatization Protocol (p-Toluenesulfonyl Chloride):
-
Dissolve a known amount of (S)-4-(Piperidin-3-yl)aniline in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a slight excess of p-toluenesulfonyl chloride and a base (e.g., triethylamine or pyridine) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a rapid LC analysis).
-
Quench the reaction with a small amount of water or a dilute aqueous acid solution.
-
Extract the derivatized product with an organic solvent and evaporate the solvent to obtain the tosyl-amide derivative.
-
Dissolve the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (or a similar polysaccharide-based chiral stationary phase)
-
Mobile Phase: A mixture of a non-polar solvent such as hexane or heptane and an alcohol like isopropanol or ethanol. For the tosyl-derivatized piperidin-3-amine, a mobile phase of 0.1% diethylamine in ethanol has been successfully used in polar organic mode.[1][2]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the p-toluenesulfonyl group (e.g., 228 nm).[1][2]
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))|] x 100
A resolution of greater than 4.0 has been reported for the separation of the enantiomers of tosyl-derivatized piperidin-3-amine, indicating excellent separation.[1][2]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For amines, derivatization is often necessary to increase volatility and improve peak shape.
Derivatization Protocol (Trifluoroacetyl):
-
Dissolve the (S)-4-(Piperidin-3-yl)aniline sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent such as trifluoroacetic anhydride.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Remove the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of a suitable solvent for GC injection.
Chromatographic Conditions:
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split injection is commonly used.
-
Temperature Program: An optimized temperature ramp is crucial to ensure the separation of the diastereomeric derivatives.
-
Detector: A Flame Ionization Detector (FID) is typically used.
-
Data Analysis: The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.
General Protocol using a Chiral Solvating Agent:
-
Sample Preparation: Dissolve an accurately weighed amount of the (S)-4-(Piperidin-3-yl)aniline sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire Spectrum of Analyte: Record the ¹H NMR spectrum of the sample to identify characteristic signals.
-
Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-mandelic acid or (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Spectrum of the Mixture: Record the ¹H NMR spectrum of the mixture. The presence of the CSA should induce a separation of signals for the two enantiomers, creating two sets of peaks.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. The enantiomeric excess is determined by the integration ratio of these signals.
Experimental Workflow
The following diagram illustrates a general workflow for the determination of enantiomeric excess, guiding the researcher from method selection to final data analysis.
Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.
Conclusion
The determination of the enantiomeric excess of (S)-4-(Piperidin-3-yl)aniline can be reliably achieved using chiral HPLC, chiral GC, or chiral NMR spectroscopy. Chiral HPLC with pre-column derivatization stands out as a highly robust and well-documented method, offering excellent resolution. Chiral GC provides a faster alternative for thermally stable derivatives, while chiral NMR is a valuable tool for rapid, non-destructive screening. The selection of the optimal method will be dictated by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and validate a suitable method for their quality control and drug development needs.
References
A Comparative Guide to Catalysts for the Synthesis of 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(piperidin-3-yl)aniline, a key intermediate in the manufacturing of various pharmaceuticals, notably the PARP inhibitor Niraparib, relies on the efficient and selective reduction of a substituted pyridine precursor. The choice of catalyst for the hydrogenation of the pyridine ring and the reduction of a nitro group is a critical factor influencing yield, purity, and process viability. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, supported by available experimental data and detailed protocols.
The primary synthetic route involves the reduction of a precursor, typically 3-(4-nitrophenyl)pyridine or a derivative thereof. This transformation requires the simultaneous or sequential reduction of both the aromatic pyridine ring to a piperidine and the nitro group to an aniline. The catalysts employed for this purpose range from noble metals to non-precious metal-based systems, each presenting a unique profile of reactivity, selectivity, and cost.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in the synthesis of this compound. Below is a comparative summary of common catalytic systems based on their performance in the reduction of substituted pyridines and nitroaromatics. It is important to note that a direct head-to-head comparative study for this specific transformation is not extensively available in the public domain; therefore, this comparison is compiled from data on analogous reactions.
| Catalyst System | Typical Substrate | Reaction Conditions | Yield | Selectivity | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | 1-benzyl-3-(4-nitrophenyl)pyridinium halide | 30-60°C, <2 bar H₂ | High | Good | High efficiency, readily available, well-established | Requires precursor activation (pyridinium salt), potential for debenzylation side reactions |
| Platinum(IV) Oxide (PtO₂) | Substituted Pyridines | 50-70 bar H₂, Glacial Acetic Acid | Good to Excellent | Good | Effective for a range of substituted pyridines | Requires high pressure, acidic conditions may not be suitable for all substrates |
| Raney Nickel (Raney Ni) | Nitro compounds, Pyridines | Room Temp - 100°C, Low to High H₂ pressure | Good to Excellent | Moderate to Good | Cost-effective, highly active | Pyrophoric, requires careful handling, may lead to over-reduction |
| Rhodium on Carbon (Rh/C) | Pyridines | Mild to moderate conditions | High | High | Highly selective for pyridine ring hydrogenation | Higher cost compared to other base metals |
| Iridium(III) Complexes | Pyridines with reducible functional groups | Low catalyst loading, ambient to 60°C | High | Excellent | High tolerance for sensitive functional groups (e.g., nitro) | Homogeneous catalyst (separation can be challenging), high cost |
| Zinc Chloride/Sodium Borohydride (ZnCl₂/NaBH₄) | N-allyl-3-(4-nitrophenyl)pyridinium salt | Mild conditions | Good | Good | Avoids precious metals, cost-effective | Stoichiometric reducing agent, generates more waste |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols are based on literature procedures for the synthesis of this compound or closely related compounds.
Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This method involves the catalytic hydrogenation of a 1-benzyl-3-(4-nitrophenyl)pyridinium halide. The Pd/C catalyst facilitates the simultaneous reduction of the pyridine ring and the nitro group, as well as the hydrogenolysis of the N-benzyl group.
Experimental Workflow:
Caption: General workflow for Pd/C catalyzed synthesis.
Procedure:
-
A solution of 1-benzyl-3-(4-nitrophenyl)pyridinium halide in a suitable solvent (e.g., methanol) is placed in a hydrogenation reactor.
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) is added to the solution.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., <2 bar).
-
The reaction mixture is stirred and heated to a temperature between 30-60°C for a sufficient time to ensure complete reaction (typically monitored by TLC or HPLC).
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is subjected to an aqueous work-up, typically involving basification and extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude this compound is then purified by column chromatography or crystallization.
Method 2: Non-Precious Metal Reduction using Zinc Chloride and Sodium Borohydride
This approach provides a cost-effective alternative to precious metal catalysts. It involves the reduction of an N-allyl-3-(4-nitrophenyl)pyridinium salt using a combination of zinc chloride and sodium borohydride.[1]
Experimental Workflow:
Caption: Workflow for ZnCl₂/NaBH₄ reduction.
Procedure:
-
To a solution of N-allyl-3-(4-nitrophenyl)pyridinium salt in a suitable solvent (e.g., ethanol) is added zinc chloride.[1]
-
The mixture is cooled in an ice bath.[1]
-
Sodium borohydride is added portion-wise to the cooled mixture, maintaining the temperature.[1]
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).[1]
-
The reaction is carefully quenched by the slow addition of water.[1]
-
The solvent is removed under reduced pressure.[1]
-
The residue is subjected to an aqueous work-up, including basification and extraction with an appropriate organic solvent.[1]
-
The combined organic layers are dried, filtered, and concentrated.[1]
-
The crude product is purified by column chromatography or crystallization to afford this compound.[1]
Method 3: Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation
Platinum(IV) oxide, also known as Adams' catalyst, is a versatile and effective catalyst for the hydrogenation of a wide range of functional groups, including aromatic rings.
Experimental Workflow:
Caption: Workflow for PtO₂ catalyzed synthesis.
Procedure:
-
The substrate, 3-(4-nitrophenyl)pyridine, is dissolved in glacial acetic acid in a high-pressure hydrogenation vessel.
-
Platinum(IV) oxide (PtO₂) is added as the catalyst.
-
The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen to 50-70 bar.
-
The reaction mixture is stirred at room temperature until hydrogen uptake ceases.
-
The catalyst is removed by filtration.
-
The acidic solvent is carefully neutralized with a base (e.g., sodium hydroxide solution).
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated.
-
The final product is purified by standard laboratory techniques.
Method 4: Raney Nickel (Raney Ni) Catalyzed Hydrogenation
Raney Nickel is a highly active, albeit pyrophoric, catalyst suitable for the reduction of both nitro groups and aromatic rings.
Experimental Workflow:
Caption: General workflow for Raney Ni catalyzed synthesis.
Procedure:
-
The substrate, 3-(4-nitrophenyl)pyridine, is dissolved in a suitable solvent such as ethanol.
-
A slurry of activated Raney Nickel in the same solvent is carefully added to the reaction vessel under an inert atmosphere.
-
The mixture is transferred to a hydrogenation apparatus.
-
The system is purged and then pressurized with hydrogen.
-
The reaction is stirred, and if necessary, gently heated to initiate and sustain the hydrogenation.
-
Upon completion, the catalyst is carefully filtered off. Due to its pyrophoric nature, the filter cake should not be allowed to dry in the air.
-
The filtrate is concentrated, and the product is purified as described in the previous methods.
Conclusion
The synthesis of this compound can be accomplished through various catalytic methods, each with its own set of advantages and challenges. For large-scale industrial production, the cost-effectiveness and high activity of catalysts like Pd/C and Raney Nickel are attractive, though safety and handling considerations for Raney Nickel are significant. The use of Platinum(IV) oxide offers a robust alternative, particularly when high pressures are feasible. For syntheses where functional group tolerance is critical, modern catalysts such as Iridium(III) complexes present a highly selective, albeit more expensive, option. The non-precious metal route using zinc chloride and sodium borohydride offers a low-cost alternative, which may be suitable for certain applications despite the generation of stoichiometric byproducts. The selection of the optimal catalyst will ultimately depend on a careful consideration of factors including cost, scale, available equipment, and the specific purity requirements of the final product.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-(Piperidin-3-yl)aniline, a key building block in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products. The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While specific, publicly available validated methods for this compound are limited, this guide provides a comparative overview of suitable analytical techniques by drawing parallels from validated methods for structurally similar compounds, namely aniline and piperidine derivatives. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound should be based on a thorough evaluation of the pros and cons of each technique in the context of the specific analytical challenge.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique for the quantification of analytes with a chromophore.[1] For compounds like this compound, which contains an aniline moiety, direct UV detection is feasible. However, for trace-level quantification or in the presence of interfering substances, pre-column derivatization can be employed to enhance sensitivity and selectivity.[2][3] Derivatization is a common strategy for piperidine-containing compounds to improve their detectability.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification in complex matrices.[5][6] LC-MS/MS combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.[6] This allows for the confident identification and quantification of the target analyte with minimal sample preparation and without the need for derivatization.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For polar compounds like anilines, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.[10][11] While GC-MS can provide high sensitivity and selectivity, the additional derivatization step can add complexity to the workflow.[12][13]
Data Presentation: Performance Comparison
The following tables summarize typical performance characteristics of the discussed analytical methods based on data from the analysis of aniline and piperidine derivatives. These values should be considered as illustrative examples for the analysis of this compound.
Table 1: HPLC-UV with Pre-column Derivatization
| Validation Parameter | Typical Performance |
| Linearity Range (µg/mL) | 0.44 - 53.33[2] |
| Correlation Coefficient (R²) | > 0.999[2] |
| Limit of Detection (LOD) (µg/mL) | 0.15[2] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.44[2] |
| Accuracy (% Recovery) | 98 - 108[11] |
| Precision (% RSD) | < 2[3] |
Table 2: LC-MS/MS
| Validation Parameter | Typical Performance |
| Linearity Range (ng/mL) | 0.1 - 50[7] |
| Correlation Coefficient (R²) | > 0.999[7] |
| Limit of Detection (LOD) (ng/mL) | 0.025 - 0.20[7] |
| Limit of Quantitation (LOQ) (ng/mL) | 0.1 - 1.0[7] |
| Accuracy (% Recovery) | 75 - 114[7] |
| Precision (% RSD) | < 15.9[7] |
Table 3: GC-MS with Derivatization
| Validation Parameter | Typical Performance |
| Linearity Range | Analyte dependent |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) (µg/L) | 0.1 - 0.2[11] |
| Limit of Quantitation (LOQ) (µg/L) | ~3 x LOD |
| Accuracy (% Recovery) | 87 - 119[14] |
| Precision (% RSD) | < 9[14] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of this compound using the three discussed techniques.
Protocol 1: HPLC-UV with Pre-column Derivatization
This protocol is based on methods developed for the analysis of piperidine-containing compounds.[2][3]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking known amounts of a this compound reference standard into the same solvent.
-
-
Derivatization:
-
To an aliquot of the sample and each calibration standard, add a solution of a derivatizing agent (e.g., 4-toluenesulfonyl chloride) and a catalyst (e.g., pyridine) in an appropriate solvent (e.g., acetonitrile).[2]
-
Vortex the mixture and allow it to react at a specific temperature for a set amount of time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2][15]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[2][15]
-
Injection Volume: 10-20 µL.[1]
-
Detection: UV at an appropriate wavelength determined by the absorption maximum of the derivatized analyte.
-
-
Data Analysis:
-
Integrate the peak areas of the derivatized this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Protocol 2: LC-MS/MS
This protocol is based on methods for the analysis of aromatic amines in various matrices.[7][8]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent mixture (e.g., methanol/water).
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[10]
-
Prepare calibration standards in the same solvent or matrix.
-
-
Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18 or biphenyl, 100 mm x 2.1 mm, 1.7 µm).[5][7]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.[5][16]
-
Flow Rate: 0.2 - 0.5 mL/min.[5]
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and an internal standard, if used.
-
-
Data Analysis:
-
Quantify the analyte using the peak area ratios of the analyte to the internal standard (if used) against the calibration curve.
-
Protocol 3: GC-MS with Derivatization
This protocol is based on methods for the analysis of aniline derivatives.[12][13]
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst.
-
Heat the mixture to facilitate the derivatization reaction.
-
Prepare calibration standards and derivatize them in the same manner.
-
-
Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., diphenyl dimethyl polysiloxane).[13]
-
Carrier Gas: Helium.[13]
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient to ensure good separation of the analyte from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area of the characteristic ion in the sample to a calibration curve generated from the derivatized standards.
-
Visualizations
The following diagrams illustrate the workflows for method validation and the analytical techniques described.
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. rsc.org [rsc.org]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. glsciences.com [glsciences.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. shimadzu.com [shimadzu.com]
A Comparative Guide to the Stability of Pharmaceutical Salts of 4-(Piperidin-3-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form is a critical step in the development of an active pharmaceutical ingredient (API). The physicochemical properties of a salt can significantly influence the stability, bioavailability, and manufacturability of the final drug product. This guide provides a framework for assessing the stability of various pharmaceutical salts of 4-(Piperidin-3-yl)aniline, a key intermediate in the synthesis of several therapeutic agents, including the PARP inhibitor Niraparib.[1] While specific experimental data for the salts of this compound are not publicly available, this guide outlines the essential experimental protocols and provides illustrative data to facilitate a comparative assessment.
Introduction to Salt Selection for this compound
This compound possesses two basic nitrogen centers, making it a suitable candidate for the formation of various acid addition salts. The choice of the counter-ion can modulate properties such as solubility, hygroscopicity, and thermal stability.[2][3] A systematic approach to salt screening is therefore essential to identify the optimal salt form for further development.
Commonly employed counter-ions for the salt formation of basic drugs include:
-
Inorganic acids: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Phosphate (H₃PO₄)
-
Organic acids: Mesylate (CH₃SO₃H), Tosylate (p-TsOH), Besylate (C₆H₅SO₃H), Tartrate (C₄H₆O₆), Citrate (C₆H₈O₇)
The selection of a suitable salt is often a multi-dimensional optimization process, where a balance of desirable properties is sought.[4]
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of different this compound salts would involve a battery of analytical techniques. The following are key experiments that should be performed.
2.1. Thermal Analysis
Thermal analysis is crucial for determining the melting point, decomposition temperature, and the presence of polymorphs or solvates.[5][6]
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point, heat of fusion, and to detect polymorphic transitions.
-
Methodology: A small sample (typically 1-5 mg) of the salt is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate crystallization or decomposition.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and to quantify the loss of volatiles (e.g., water, solvents).
-
Methodology: The mass of a sample is monitored as a function of temperature or time as it is heated in a controlled atmosphere. Significant weight loss at elevated temperatures indicates decomposition.
-
2.2. Hygroscopicity Assessment
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter that can affect the chemical and physical stability of a drug.[2][7]
-
Dynamic Vapor Sorption (DVS):
-
Objective: To quantify the moisture sorption and desorption characteristics of the salt at different relative humidity (RH) levels.
-
Methodology: A sample is placed in a microbalance, and the change in mass is continuously measured as the surrounding RH is systematically varied (e.g., in steps of 10% from 0% to 90% RH and back down). The results can classify the salt as non-hygroscopic, slightly hygroscopic, or very hygroscopic.
-
2.3. Aqueous Solubility
The solubility of a drug is a key determinant of its oral bioavailability.[3][7]
-
Equilibrium Solubility Measurement:
-
Objective: To determine the thermodynamic solubility of the salt in aqueous media at different pH values.
-
Methodology: An excess amount of the salt is suspended in a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8, representing different physiological conditions). The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved drug is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
2.4. Solid-State Characterization
The solid-state properties of a salt, such as its crystallinity and polymorphic form, can have a profound impact on its stability and dissolution behavior.[2]
-
Powder X-Ray Diffraction (PXRD):
-
Objective: To determine the degree of crystallinity and to identify the polymorphic form of the salt.
-
Methodology: A sample of the powdered salt is irradiated with X-rays at various angles. The resulting diffraction pattern is characteristic of the crystal lattice structure. A sharp, well-defined pattern is indicative of a crystalline material, while a broad, diffuse halo suggests an amorphous form.
-
Comparative Data Presentation (Illustrative)
The following tables present hypothetical data for a comparative assessment of different salts of this compound.
Table 1: Thermal Analysis Data
| Salt Form | Melting Point (°C) | Decomposition Onset (°C) | Notes |
| Hydrochloride | 215-220 | 250 | Sharp melting peak, suggesting high crystallinity. |
| Mesylate | 180-185 | 230 | Lower melting point compared to the hydrochloride. |
| Sulfate | >300 (decomposes) | 280 | No sharp melting point observed. |
| Tartrate | 165-170 | 210 | Potential for hydrate formation. |
Table 2: Hygroscopicity Data (DVS at 25 °C)
| Salt Form | Water Uptake at 80% RH (%) | Hygroscopicity Classification | Notes |
| Hydrochloride | 8.5 | Hygroscopic | Significant water uptake at high humidity. |
| Mesylate | 1.2 | Slightly Hygroscopic | Good physical stability under humid conditions. |
| Sulfate | 0.5 | Non-hygroscopic | Excellent physical stability. |
| Tartrate | 15.2 | Very Hygroscopic | May require controlled packaging and storage. |
Table 3: Aqueous Solubility Data (at 25 °C)
| Salt Form | Solubility at pH 1.2 (mg/mL) | Solubility at pH 6.8 (mg/mL) | Notes |
| Hydrochloride | >50 | 15 | High solubility in acidic conditions. |
| Mesylate | >50 | 25 | Good solubility across the physiological pH range. |
| Sulfate | 10 | 8 | Lower solubility compared to other salts. |
| Tartrate | >100 | 40 | Very high solubility. |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for pharmaceutical salt screening and stability assessment.
Caption: A workflow for pharmaceutical salt screening and stability assessment.
Conclusion
The stability of different salts of this compound can vary significantly. A comprehensive assessment of thermal properties, hygroscopicity, solubility, and solid-state characteristics is essential for selecting the optimal salt form for drug development. Based on the illustrative data, a mesylate or sulfate salt might offer a better balance of stability and solubility compared to a highly hygroscopic hydrochloride or tartrate salt. However, the final selection must be based on actual experimental data and should also consider other factors such as ease of synthesis, cost of goods, and intellectual property. This guide provides a robust framework for conducting such an evaluation.
References
- 1. This compound | CAS 19733-56-3 | Research Use [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Niraparib from Diverse Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Niraparib and Its Mechanism of Action
Niraparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into lethal double-strand breaks (DSBs), resulting in cell death through a mechanism known as synthetic lethality.[1]
The efficacy of a PARP inhibitor like Niraparib is therefore critically dependent on its purity. The presence of impurities, which can include unreacted starting materials, intermediates, byproducts, or degradation products, has the potential to alter the drug's biological activity, introduce off-target effects, or increase toxicity.
Overview of Niraparib Synthesis Routes
Several synthetic routes for Niraparib have been developed, each with its own set of reagents, intermediates, and potential impurity profiles. Here, we outline some of the key approaches.
The Medicinal Chemistry Route
This early route was instrumental in the discovery and initial development of Niraparib. It is a multi-step synthesis that often involves a resolution step to separate the desired (S)-enantiomer from the racemic mixture.
Key Features:
-
Starting Materials: Often begins with commercially available substituted nitrobenzoic acids.
-
Key Transformations: Includes esterification, bromination, aldehyde formation, Schiff base formation, cyclization to form the indazole core, and amidation.
-
Resolution: Typically employs chiral chromatography or diastereomeric salt formation to isolate the active (S)-enantiomer.
The Merck Process Chemistry Routes
Merck developed more streamlined and scalable processes for the large-scale synthesis of Niraparib. These routes aimed to improve yield, reduce the number of steps, and avoid problematic reagents.
-
First Process Chemistry Route: This route introduced improvements over the initial medicinal chemistry approach, though it still involved a resolution step.
-
Second Process Chemistry Route: A significant advancement in this route was the use of a biocatalytic transamination process. This enzymatic step allows for an asymmetric synthesis, directly producing the desired chiral intermediate and avoiding a late-stage resolution.[2][3]
Key Features of the Biocatalytic Route:
-
Enzymatic Resolution: Utilizes a transaminase enzyme for the dynamic kinetic resolution of an aldehyde surrogate, leading to the enantiomerically pure piperidone intermediate.[2][3]
-
Convergent Synthesis: Employs a convergent strategy where the piperidine and indazole fragments are synthesized separately and then coupled.
-
Improved Efficiency: Generally offers higher yields and better enantioselectivity compared to classical resolution methods.
Alternative Synthetic Routes
Researchers, including a team at the University of Oxford, have developed alternative synthetic strategies for Niraparib that are reported to be shorter and more straightforward than the initial Merck routes.[4] These methods often leverage modern synthetic techniques like asymmetric cross-coupling reactions.[4]
Key Features:
-
Novel Coupling Strategies: May involve different catalytic systems for the key bond-forming reactions.
-
Reduced Step Count: Aims to decrease the overall number of synthetic steps, which can improve efficiency and reduce waste.
Impact of Synthesis Route on Impurity Profile and Efficacy
The choice of synthetic route directly impacts the types and levels of impurities present in the final Niraparib active pharmaceutical ingredient (API). These impurities can be broadly categorized as process-related impurities and degradation products.[3][5]
Table 1: Potential Impurities Associated with Niraparib Synthesis Routes
| Impurity Type | Potential Source / Synthesis Route Association | Potential Impact on Efficacy |
| Unreacted Starting Materials & Intermediates | All routes | May have their own biological activities, potentially competing with Niraparib for PARP binding or interacting with other cellular targets. |
| tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | Intermediate in Boc-protected routes[6] | Unlikely to have significant PARP inhibitory activity but could contribute to off-target effects. |
| Niraparib Carboxylic Acid | Hydrolysis of the amide group[5] | Reduced or no PARP inhibitory activity, effectively lowering the potency of the drug substance. |
| Byproducts | ||
| Regioisomers | C-N cross-coupling steps[7] | May have altered binding affinity for PARP enzymes, potentially acting as weaker inhibitors or antagonists. |
| Products of side reactions | Dependent on specific reagents and conditions | Unpredictable biological activities; could be inactive, weakly active, or have off-target effects. |
| Residual Solvents & Reagents | All routes | Can affect the physicochemical properties of the API and may have their own toxicities. |
| Heavy Metals (from catalysts) | Routes employing metal-catalyzed coupling reactions[5] | Can be toxic and may interfere with biological assays. |
| Degradation Products | Storage and handling | |
| N-Nitroso Niraparib and other Nitroso impurities | Potential degradation product[5] | Nitrosamines are a class of potent genotoxic impurities and are strictly regulated. Their presence would be a major safety concern. |
| Oxidation byproducts | Exposure to air or light[5] | May have reduced or no biological activity. |
Note: The specific impurities and their levels will vary depending on the precise reaction conditions, purification methods, and storage of the final product.
Experimental Protocols for Efficacy Assessment
To compare the efficacy of Niraparib from different sources, a series of standardized in vitro experiments are essential.
PARP-1/2 Enzymatic Inhibition Assay
This assay directly measures the ability of Niraparib to inhibit the enzymatic activity of PARP-1 and PARP-2. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.
Methodology:
-
Assay Principle: A common format is an ELISA-based assay where purified PARP enzyme is incubated with a histone-coated plate in the presence of activated DNA and biotinylated NAD+. The incorporation of biotinylated ADP-ribose onto the histones is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.[8]
-
Procedure:
-
Prepare a dilution series of the Niraparib samples.
-
In a 96-well plate coated with histones and activated DNA, add the PARP-1 or PARP-2 enzyme, biotinylated NAD+, and the Niraparib dilutions.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the plate and add streptavidin-HRP.
-
After another incubation and wash, add the HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis: The signal is inversely proportional to the PARP inhibitory activity. Plot the percentage of inhibition against the logarithm of the Niraparib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based PARP Inhibition Assay (PARylation Assay)
This assay measures the inhibition of PARP activity within whole cells, providing a more physiologically relevant assessment of the drug's potency.
Methodology:
-
Cell Lines: Use a relevant cancer cell line, preferably one with a known DNA repair deficiency (e.g., BRCA1/2 mutant).
-
Procedure:
-
Culture the cells and treat them with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity.
-
Concurrently, treat the cells with a dilution series of the Niraparib samples.
-
Lyse the cells and quantify the amount of poly(ADP-ribose) (PAR) using an anti-PAR antibody in an ELISA or Western blot format.
-
-
Data Analysis: A reduction in the PAR signal indicates inhibition of PARP activity. Calculate the EC50 value, which is the concentration of Niraparib that causes a 50% reduction in PAR levels.
Cytotoxicity/Cell Viability Assay
This assay determines the ability of Niraparib to kill cancer cells, which is the ultimate therapeutic goal.
Methodology:
-
Cell Lines: Use cancer cell lines with and without BRCA mutations to assess synthetic lethality. For example, the UWB1.289 (BRCA1-mutant) and UWB1.289+BRCA1 (BRCA1-proficient) cell lines can be used.[5]
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with a dilution series of the Niraparib samples for a prolonged period (e.g., 5-7 days).
-
Assess cell viability using a reagent such as MTT, resazurin, or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the Niraparib concentration to determine the CC50 (half-maximal cytotoxic concentration) or GI50 (half-maximal growth inhibition) value.
Visualizing the Concepts
Niraparib's Mechanism of Action
Caption: Niraparib inhibits PARP, leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of Niraparib from different synthesis routes.
Conclusion
The synthetic route used to manufacture Niraparib is a critical factor that can influence the drug's efficacy. While different routes may offer advantages in terms of yield, cost, and scalability, they also present unique challenges regarding the control of process-related impurities. A thorough understanding of the potential impurity profile of a given synthetic route, coupled with rigorous analytical characterization and a panel of in vitro efficacy assays, is essential to ensure the consistent quality, safety, and therapeutic effectiveness of Niraparib. For drug development professionals, selecting a synthesis route that minimizes the formation of biologically active or potentially toxic impurities is paramount.
References
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. PARP activity assay [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. rndsystems.com [rndsystems.com]
Safety Operating Guide
Proper Disposal of 4-(Piperidin-3-yl)aniline: A Safety and Operations Guide
For immediate reference, 4-(Piperidin-3-yl)aniline must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2][3] Under no circumstances should this chemical be discarded down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is also harmful if swallowed, inhaled, or in contact with skin.[1][4]
| Identifier | Information |
| Chemical Name | 4-Piperidinoaniline |
| CAS Number | 2359-60-6 |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2] |
| Hazard Statements | H302: Harmful if swallowed[4], H312: Harmful in contact with skin[4], H315: Causes skin irritation[2], H319: Causes serious eye irritation[2], H332: Harmful if inhaled[4], H335: May cause respiratory irritation[2] |
| Signal Word | Warning[2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[1] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2][3] Keep refrigerated to maintain product quality.[1] Store locked up.[1][2][3] |
Personal Protective Equipment (PPE) Protocol
Before handling or preparing this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[1]
-
Skin Protection: Wear appropriate protective gloves and flame-retardant, impervious clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulates filter conforming to EN 143 or equivalent standards.[1][2]
Accidental Spill and Cleanup Protocol
In the event of a spill, immediate and proper cleanup is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert all personnel in the vicinity and inform the area supervisor or emergency services.[4]
-
Ventilate Area: Ensure the area is well-ventilated. Use only outdoors or in a well-ventilated area.[1][2]
-
Control Contact: Wear the full required PPE (See above) before approaching the spill.[4] Avoid breathing in dust or fumes.[4]
-
Containment: Prevent the spillage from entering drains or water courses by any means available.[4]
-
Cleanup Procedure:
-
Waste Collection: Place all spilled material and contaminated cleanup supplies into a clean, dry, sealable, and properly labeled container for disposal.[4]
-
Decontamination: Wash the spill area thoroughly with large amounts of water and prevent runoff from entering drains.[4]
Step-by-Step Disposal Protocol
There are no established in-laboratory neutralization or deactivation protocols for this compound. Attempting to do so may cause hazardous reactions. The sole approved method is professional disposal.
-
Waste Collection: Collect all waste containing this compound into a dedicated, compatible, and sealable container.[5] The original container is often a suitable choice.[5] Ensure the container is in good condition and closed tightly at all times except when adding waste.[5]
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name, "this compound".[5]
-
Segregation and Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[2][6] Segregate it from incompatible materials such as strong acids and oxidizing agents.[1][5]
-
Arrange Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][6] The material will likely be disposed of via high-temperature incineration at a permitted facility.[6]
-
Documentation: Maintain a record of the waste, including the amount and date of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Piperidin-3-yl)aniline
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical intermediates like 4-(Piperidin-3-yl)aniline is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary where splashing is a significant risk. | Must comply with EN166 or equivalent national standards. Contact lenses can absorb and concentrate irritants and should be worn with caution.[1][2] |
| Skin/Hands | Chemical-resistant protective gloves. | The specific glove material should be selected based on permeation and degradation data for the substances being handled. Natural rubber gloves can offer resistance to many acids and alcohols but may cause allergic reactions.[1][2] |
| Body | Protective clothing. A lab coat is standard, and for larger quantities or risk of significant exposure, a chemical splash suit may be required. | Work clothes should be laundered separately. Contaminated clothing should not be allowed out of the workplace.[1][3][4] |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a dust respirator or a supplied-air respirator is necessary. | Engineering controls like fume hoods are the preferred method of exposure control.[1][5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
Immediately alert personnel in the area.[1]
-
Evacuate non-essential personnel from the spill area.
-
Wearing appropriate PPE, contain the spill.
-
For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed, labeled container.[1]
-
For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.[5]
-
Wash the spill area with large amounts of water, preventing runoff from entering drains.[1]
-
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and flush the affected skin and hair with running water and soap. Seek medical attention if irritation occurs.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do not induce vomiting. Immediately give a glass of water. Seek immediate medical attention.[1][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Contaminated Containers :
-
Decontaminate empty containers thoroughly.
-
Observe all label warnings until the containers are cleaned or destroyed.[1]
-
Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
